molecular formula C11H8N2O B081530 2-Amino-5-phenyl-3-furonitrile CAS No. 14742-32-6

2-Amino-5-phenyl-3-furonitrile

Cat. No.: B081530
CAS No.: 14742-32-6
M. Wt: 184.19 g/mol
InChI Key: UWTDTJWGYWUILP-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-3-furonitrile (CAS 14742-32-6) is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol . It is a solid with a melting point of 196-197 °C . This compound is intended for research use only and is not intended for human or veterinary diagnostics or therapeutics . In research settings, this compound is employed in chemical synthesis and analysis within academic and institutional laboratories . The compound's structure features a nitrile group, a functional group of significant interest in medicinal chemistry . Nitrile-containing compounds are often explored for their potential to engage in diverse interactions with biological targets, such as forming hydrogen bonds that can enhance binding affinity . Preliminary research data suggests that this compound may exhibit various biological activities, including antiviral, antibacterial, and anticancer properties, making it a compound of interest for foundational studies in drug discovery . The product is available in high purity, typically 95% and above . It is packaged in amber glass bottles to ensure stability and is supplied in various quantities, such as 1g, 10g, and 25g, to meet different research needs . Researchers should consult the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-phenylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTDTJWGYWUILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351238
Record name 2-amino-5-phenyl-3-furonitrile
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14742-32-6
Record name 2-amino-5-phenyl-3-furonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-phenylfuran-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-phenyl-3-furonitrile: Chemical Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-amino-5-phenyl-3-furonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document outlines its chemical structure, a common synthesis protocol, and key characterization data.

Chemical Structure and Properties

This compound is an organic compound featuring a furan ring substituted with an amino group at the 2-position, a nitrile group at the 3-position, and a phenyl group at the 5-position.[1] Its chemical formula is C₁₁H₈N₂O, and it has a molecular weight of 184.19 g/mol .[2] The presence of the amino and nitrile functional groups, along with the phenyl substituent on the furan core, makes it a versatile building block for the synthesis of more complex molecules and a candidate for biological screening.

Key Structural Features:

  • Furan Ring: A five-membered aromatic heterocycle containing one oxygen atom, which forms the core of the molecule.

  • Amino Group (-NH₂): A key functional group that can act as a hydrogen bond donor and a nucleophile.

  • Nitrile Group (-C≡N): An electron-withdrawing group that can participate in various chemical transformations.

  • Phenyl Group (-C₆H₅): An aromatic substituent that contributes to the molecule's overall size and lipophilicity.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a variation of the Thorpe-Ziegler reaction. This involves the base-catalyzed condensation of phenacyl cyanide (2-phenyl-3-oxopropanenitrile) and malononitrile.

The proposed reaction mechanism proceeds through the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base which deprotonates malononitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of phenacyl cyanide.

  • Cyclization: The intermediate undergoes an intramolecular cyclization.

  • Tautomerization: A final tautomerization step yields the stable aromatic furan ring.

synthesis_pathway phenacyl_cyanide Phenacyl Cyanide condensation Knoevenagel Condensation phenacyl_cyanide->condensation malononitrile Malononitrile malononitrile->condensation cyclization Intramolecular Cyclization condensation->cyclization Base Catalyst (e.g., Piperidine) tautomerization Tautomerization cyclization->tautomerization product This compound tautomerization->product biological_screening_workflow start This compound (Compound of Interest) primary_screening Primary Screening start->primary_screening cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) primary_screening->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) primary_screening->antimicrobial secondary_screening Secondary Screening (for active compounds) cytotoxicity->secondary_screening antimicrobial->secondary_screening mechanism_of_action Mechanism of Action Studies (e.g., Enzyme inhibition, Gene expression analysis) secondary_screening->mechanism_of_action in_vivo In Vivo Studies (Animal Models) mechanism_of_action->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

Spectroscopic and Synthetic Insights into 2-Amino-5-phenyl-3-furonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 2-Amino-5-phenyl-3-furonitrile, alongside a detailed examination of its synthesis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the amine protons. The phenyl protons would likely appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The amine (NH₂) protons would present as a broad singlet, with its chemical shift being concentration and solvent dependent. The single proton on the furan ring would also appear in the aromatic region, likely as a singlet.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbons of the furan ring, the phenyl ring, the nitrile group (C≡N), and the carbon bearing the amino group. The nitrile carbon typically appears in the δ 115-125 ppm region. The aromatic carbons will resonate in the δ 120-150 ppm range.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)
¹HPhenyl-H: ~7.2-7.8 (m) Furan-H: ~6.5-7.0 (s) NH₂: variable, broad (s)
¹³CC-CN: ~115-120 C-NH₂: ~150-160 Furan-C: ~100-150 Phenyl-C: ~125-140
Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in this compound.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine)3300-3500 (two bands, sharp to medium)
C-H stretch (aromatic)3000-3100
C≡N stretch (nitrile)2210-2260 (sharp, medium intensity)
C=C stretch (aromatic/furan)1450-1600
C-N stretch1250-1350
C-O stretch (furan)1000-1300
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺ (Molecular Ion)~184.06
[M-HCN]⁺~157.06
[C₆H₅]⁺~77.04

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg) should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy

An IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), allowing the solvent to evaporate. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

Mass spectra can be acquired using an electron ionization (EI) source. The solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The compound is then ionized by a beam of electrons, and the resulting fragments are analyzed.

Synthesis of this compound

A common synthetic route to 2-amino-3-cyanofurans involves the reaction of an α-hydroxyketone with malononitrile in the presence of a base. For this compound, this would involve the reaction of 2-hydroxyacetophenone with malononitrile.

Below is a conceptual workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cluster_workup Work-up R1 2-Hydroxyacetophenone P1 Mixing and Reaction R1->P1 R2 Malononitrile R2->P1 C1 Base (e.g., Piperidine) C1->P1 C2 Solvent (e.g., Ethanol) C2->P1 C3 Reflux C3->P1 W1 Cooling P1->W1 Prod This compound W2 Precipitation W1->W2 W3 Filtration W2->W3 W4 Recrystallization W3->W4 W4->Prod

Caption: Conceptual workflow for the synthesis of this compound.

This guide serves as a foundational resource for the spectroscopic analysis and synthesis of this compound. Researchers are encouraged to perform their own analyses to obtain specific data for their samples.

Physical and chemical properties of "2-Amino-5-phenyl-3-furonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenyl-3-furonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a summary of its known physical and chemical properties. However, a comprehensive analysis is currently limited by the scarcity of publicly available experimental data. While general characteristics can be inferred from its structure, specific quantitative data on properties such as melting point, solubility, and spectral characteristics, as well as detailed experimental protocols for its synthesis and biological activity, remain largely unreported in the scientific literature.

Chemical and Physical Properties

This compound, with the CAS number 14742-32-6, is described as a solid, pale to light yellow crystalline substance[1]. Its structure, featuring a furan ring substituted with an amino, a phenyl, and a nitrile group, suggests it possesses aromatic properties and potential for hydrogen bonding, which would influence its solubility and reactivity[1].

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₁₁H₈N₂O[1]
Molecular Weight 184.19 g/mol [2]
Boiling Point 196-197 °C[3]
Flash Point 196 °C[4]
Appearance Pale to light yellow crystalline solid[1]
Purity 95% (as commercially available)[2]

Note: The lack of comprehensive experimental data necessitates further research to fully characterize this compound.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. One commercial source suggests a possible synthetic route involving the reaction of 2,4,6-trichloropyrimidine with phenylacetonitrile and sodium hydroxide in water[4]. However, the chemical plausibility of this reaction for the formation of a furan ring is questionable and may be an error in the source documentation.

Established synthetic methodologies for related 2-aminofuran derivatives often involve multi-step sequences or specific cyclization reactions. The development of a reliable and reproducible synthesis protocol for this compound is a critical area for future research.

Reactivity and Stability

The chemical structure of this compound suggests several potential areas of reactivity:

  • The amino group can act as a nucleophile and participate in reactions such as acylation, alkylation, and diazotization. It also has the capacity for hydrogen bonding[1].

  • The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • The furan ring , being an electron-rich aromatic system, can undergo electrophilic substitution[1].

  • The phenyl group can also undergo electrophilic aromatic substitution, with the substitution pattern being influenced by the furan ring.

Information regarding the compound's stability, storage conditions, and incompatibilities is limited. Standard laboratory practices for handling fine chemicals should be followed.

Spectral Data

No specific experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound has been found in the surveyed literature. For a structurally related compound, 2-Amino-4,5-diphenyl-3-furonitrile , ¹H NMR and ¹³C NMR spectra are available and could provide a basis for predicting the spectral characteristics of the title compound. However, direct experimental verification is essential for accurate characterization.

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity of this compound or its involvement in any cellular signaling pathways. While furan and aminonitrile moieties are present in various biologically active molecules, the specific activity of this compound remains to be investigated. Future research could explore its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent, among other possibilities.

Logical Workflow for Future Research

To address the current knowledge gaps, a structured research workflow is proposed. This workflow outlines the necessary steps to fully characterize the physical, chemical, and biological properties of this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation S1 Develop and Optimize Synthesis Protocol S2 Purification and Crystallization S1->S2 Yield > 95% C1 Melting Point Determination S2->C1 C2 Solubility Studies (various solvents) S2->C2 C3 pKa Determination S2->C3 C4 Spectroscopic Analysis (NMR, IR, MS) S2->C4 B1 In vitro Screening (e.g., cytotoxicity, antimicrobial) C4->B1 B2 Identification of Biological Targets B1->B2 Active Hit B3 Signaling Pathway Elucidation B2->B3

Caption: Proposed workflow for the comprehensive characterization of this compound.

Conclusion

This compound is a chemical compound with a structure that suggests potential for further investigation in various scientific fields. However, the current body of public knowledge is insufficient to provide a complete technical profile. This guide summarizes the available information and highlights the significant gaps that need to be addressed through dedicated experimental research. The proposed research workflow provides a roadmap for future studies to fully elucidate the properties and potential applications of this compound.

References

In-Depth Technical Guide: 2-Amino-5-phenylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-phenylfuran-3-carbonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The document covers its chemical identity, including its IUPAC name and synonyms, key physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and a review of the potential biological activities based on related structural analogs. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar furan-based scaffolds.

Chemical Identity and Properties

2-Amino-5-phenylfuran-3-carbonitrile, also known by its IUPAC name 2-amino-5-phenylfuran-3-carbonitrile, is a stable, solid organic compound.[1] Its core structure consists of a furan ring substituted with an amino group, a nitrile group, and a phenyl group.

Synonyms: 2-Amino-3-cyano-5-phenylfuran, 2-Amino-5-phenyl-3-furonitrile, 2-Amino-5-phenyl-furan-3-carbonitrile.[1][2]

Table 1: Chemical and Physical Properties of 2-Amino-5-phenylfuran-3-carbonitrile

PropertyValueSource
IUPAC Name 2-amino-5-phenylfuran-3-carbonitrilePubChem
CAS Number 14742-32-6--INVALID-LINK--
Molecular Formula C₁₁H₈N₂O--INVALID-LINK--
Molecular Weight 184.19 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥95% (Commercially available)--INVALID-LINK--

Synthesis of 2-Amino-5-phenylfuran-3-carbonitrile

The synthesis of 2-amino-5-phenylfuran-3-carbonitrile can be achieved through a base-catalyzed condensation reaction. A plausible and efficient method involves the reaction of a phenacyl halide (e.g., 2-bromoacetophenone) with malononitrile. This reaction proceeds via an initial alkylation of malononitrile followed by an intramolecular cyclization and tautomerization to yield the final aminofuran product. This approach is a variation of the Thorpe-Ziegler reaction, a well-established method for the synthesis of cyclic enamines.

Proposed Synthetic Pathway

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2-Bromoacetophenone D Intermediate Adduct A->D B Malononitrile B->D C Base (e.g., NaOEt) in Ethanol C->D Alkylation E Cyclized Intermediate D->E Intramolecular Cyclization F 2-Amino-5-phenylfuran-3-carbonitrile E->F Tautomerization

Caption: Proposed synthesis workflow for 2-Amino-5-phenylfuran-3-carbonitrile.

Experimental Protocol

Materials:

  • 2-Bromoacetophenone

  • Malononitrile

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., piperidine, triethylamine)

  • Absolute ethanol

  • Distilled water

  • Standard laboratory glassware and apparatus for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 2-bromoacetophenone and malononitrile in absolute ethanol.

  • Base Addition: To the stirred solution, add a catalytic amount of a suitable base (e.g., 0.1 to 0.2 equivalents of sodium ethoxide). The addition of the base should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure 2-amino-5-phenylfuran-3-carbonitrile.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Potential Biological Activities and Applications in Drug Development

While specific biological activity data for 2-amino-5-phenylfuran-3-carbonitrile is not extensively reported in the public domain, the aminofuran scaffold is a known "privileged structure" in medicinal chemistry. Derivatives of 2-aminofurans and related heterocycles have shown a wide range of biological activities, suggesting that 2-amino-5-phenylfuran-3-carbonitrile could be a valuable starting point for the development of new therapeutic agents.

Table 2: Reported Biological Activities of Structurally Related Aminofuran and Aminonitrile Derivatives

Biological ActivityCompound ClassReported Effects
Antimicrobial Substituted 2-aminothiophenesModerate to good activity against various bacterial and fungal strains.
Antitumor Thienopyrimidine derivativesInhibition of various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range.
Kinase Inhibition Thienopyrimidine derivativesInhibition of kinases such as Aurora B kinase and EGFR-TK.
Anti-inflammatory Furan-containing compoundsGeneral anti-inflammatory properties observed in various assays.
Antiviral Furan-containing compoundsActivity against a range of viruses has been reported for some furan derivatives.

The presence of the nitrile group can also contribute to the biological activity and pharmacokinetic properties of the molecule. Nitrile-containing compounds are found in a number of approved drugs and are known to participate in hydrogen bonding and other interactions with biological targets.

Drug Discovery and Development Workflow

The evaluation of 2-amino-5-phenylfuran-3-carbonitrile as a potential drug candidate would typically follow a standard preclinical drug discovery workflow.

G A Synthesis and Purification B In Vitro Screening (e.g., Antimicrobial, Cytotoxicity) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D D->B Iterative Screening E In Vivo Studies (Animal Models) D->E F Preclinical Candidate E->F

Caption: A typical workflow for the preclinical evaluation of a new chemical entity.

Conclusion

2-Amino-5-phenylfuran-3-carbonitrile is a readily accessible heterocyclic compound with a structural motif that is of significant interest in the field of medicinal chemistry. While specific biological data for this exact molecule is sparse, the known activities of related compounds suggest that it holds promise as a scaffold for the development of new drugs, particularly in the areas of antimicrobial and anticancer therapy. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the potential of this and other aminofuran derivatives in their drug discovery programs.

References

The Advent of Aminofuranonitriles: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthesis of aminofuranonitriles has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of this important class of heterocyclic compounds, from their historical roots in classical organic reactions to modern synthetic protocols and an overview of their biological significance.

Introduction: The Emergence of a Versatile Scaffold

Aminofuranonitriles, structurally characterized by a furan ring bearing both an amino and a nitrile group, represent a significant class of heterocyclic compounds. Their discovery is intrinsically linked to the broader history of furan chemistry and the development of multicomponent reactions. While not defined by a single "eureka" moment, the intellectual lineage of aminofuranonitrile synthesis can be traced back to the principles established by reactions like the Thorpe-Ziegler condensation, which demonstrated the reactivity of nitriles in forming new carbon-carbon bonds and cyclic systems. The Thorpe reaction, discovered by Jocelyn Field Thorpe in the early 20th century, laid the groundwork for understanding the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[1] This fundamental reactivity paved the way for more complex cyclization reactions.

The most direct and historically significant method for the synthesis of the sulfur analogues of these compounds, 2-aminothiophenes, is the Gewald reaction, first reported by Karl Gewald in 1966. While the Gewald reaction is specific to the synthesis of aminothiophenes, the underlying synthetic strategy—a one-pot condensation of a carbonyl compound, an active methylene nitrile, and a heteroatom source—provided the conceptual framework for the synthesis of aminofuranonitriles. The furan analogue of the Gewald reaction, utilizing α-hydroxyketones as the carbonyl component, has become a cornerstone in the synthesis of this valuable scaffold.

Foundational Synthetic Methodologies

The primary and most historically relevant route to aminofuranonitriles is the multicomponent condensation reaction analogous to the Gewald synthesis. This approach typically involves the reaction of an α-hydroxyketone with an active methylene compound, most commonly malononitrile, in the presence of a base.

The Furan Counterpart to the Gewald Reaction

The synthesis of 2-amino-3-cyanofurans is efficiently achieved by the condensation of an α-hydroxyketone with malononitrile. The reaction is typically catalyzed by a base, such as piperidine or triethylamine, and proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1_CO_CH_OH_R2 α-Hydroxyketone Aminofuranonitrile 2-Amino-3-cyanofuran R1_CO_CH_OH_R2->Aminofuranonitrile + CH2_CN2 Malononitrile CH2_CN2->Aminofuranonitrile + Base Base (e.g., Piperidine) Base->Aminofuranonitrile catalyst

Figure 1. General workflow for the synthesis of 2-amino-3-cyanofurans.

This reaction provides a straightforward and atom-economical route to a wide variety of substituted aminofuranonitriles, with the substituents on the furan ring being determined by the choice of the starting α-hydroxyketone.

Detailed Experimental Protocol: Synthesis of 2-Amino-4,5-diphenylfuran-3-carbonitrile

The following protocol is a representative example of the synthesis of a well-characterized aminofuranonitrile.

Materials:

  • Benzoin (α-hydroxyketone)

  • Malononitrile

  • Piperidine (base)

  • Ethanol (solvent)

Procedure:

  • A mixture of benzoin (e.g., 10 mmol), malononitrile (10 mmol), and a catalytic amount of piperidine (e.g., 1 mmol) is refluxed in ethanol (e.g., 50 mL) for a specified period (typically 2-4 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst.

  • The resulting solid is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-amino-4,5-diphenylfuran-3-carbonitrile.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative aminofuranonitrile, 2-amino-4,5-diphenylfuran-3-carbonitrile, and showcase the biological activity of related aminofuranonitrile derivatives.

Table 1: Synthesis and Characterization of 2-Amino-4,5-diphenylfuran-3-carbonitrile

ParameterValue
Yield Typically >80%
Melting Point Approx. 210-212 °C
IR (KBr, cm⁻¹) ν ~3400-3200 (NH₂), ~2200 (C≡N), ~1640 (C=C)
¹H NMR (DMSO-d₆, δ ppm) ~7.2-7.6 (m, 10H, Ar-H), ~6.9 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, δ ppm) ~160 (C-2), ~150 (C-5), ~140 (C-4), ~128-130 (Ar-C), ~118 (C≡N), ~90 (C-3)

Table 2: Biological Activity of Selected Aminofuranonitrile Derivatives

CompoundTarget Organism/Cell LineActivityIC₅₀ / MIC (µM)
Substituted 2-aminofuran-3-carbonitrile 1Candida albicansAntifungal100-800
Substituted 2-aminofuran-3-carbonitrile 2Human Colon Carcinoma (HCT116)CytotoxicModerate
Substituted 2-aminofuran-3-carbonitrile 3Breast Cancer (MCF-7)Cytotoxic21.53 (as fraction)

Note: The data in Table 2 is compiled from various sources and represents the general range of activities observed for this class of compounds. Specific values can vary significantly based on the substitution pattern.[2][3]

Biological Significance and Mechanism of Action

Aminofuranonitriles have garnered significant interest in the field of medicinal chemistry due to their diverse range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][4]

Anticancer Activity and Apoptosis Induction

Several studies have highlighted the cytotoxic effects of aminofuranonitrile derivatives against various cancer cell lines.[4][5] One of the key mechanisms underlying their anticancer activity is the induction of apoptosis, or programmed cell death. While the precise signaling pathways can vary depending on the specific compound and cell type, a common pathway involves the activation of the c-Jun N-terminal Kinase (JNK) signaling cascade.

Proposed Apoptotic Pathway:

G Aminofuranonitrile Aminofuranonitrile Derivative CellSurfaceReceptor Cell Surface Receptor Binding Aminofuranonitrile->CellSurfaceReceptor JNK JNK Activation CellSurfaceReceptor->JNK Bax Bax Translocation to Mitochondria JNK->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

An In-Depth Technical Guide to the Reactivity and Stability of 2-Amino-5-phenyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Amino-5-phenyl-3-furonitrile, a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this molecule, this guide leverages established principles of furan chemistry and the known reactivity of analogous 2-aminofuran and 3-cyanofuran derivatives to predict its chemical behavior.

Core Properties of this compound

This compound is a solid, pale to light yellow crystalline compound. Its structure, featuring a furan ring substituted with an amino, a cyano, and a phenyl group, imparts a unique combination of reactivity and electronic properties.

PropertyValueSource
CAS Number 14742-32-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₁H₈N₂O--INVALID-LINK--
Molecular Weight 184.19 g/mol --INVALID-LINK--
Melting Point 196-197 °C[Various Suppliers]
Flash Point 196 °C--INVALID-LINK--
Appearance Pale to light yellow crystalline solid--INVALID-LINK--
Storage Store in a cool, dry place. Ambient temperature.--INVALID-LINK--, --INVALID-LINK--

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group, the electrophilic and versatile cyano group, and the furan ring which can participate in various reactions.

Reactions at the Amino Group

The 2-amino group is a key site for electrophilic attack, enabling a wide range of derivatizations.

Reaction TypeReagentProduct TypeExpected YieldNotes
Acylation Acyl chlorides, AnhydridesN-Acyl-2-amino-5-phenyl-3-furonitrileGood to ExcellentA standard method for protecting the amino group or introducing new functionalities.
Sulfonylation Sulfonyl chloridesN-Sulfonyl-2-amino-5-phenyl-3-furonitrileGoodProduces sulfonamides with potential biological activities.
Alkylation Alkyl halidesMono- or di-alkylated productsModerateReaction conditions need to be controlled to avoid over-alkylation.
Condensation Aldehydes, KetonesSchiff bases (Imines)GoodForms imines that can be further reduced to secondary amines.
Reaction with Isothiocyanates Phenyl isothiocyanateFused Thieno[2,3-d]pyrimidinesGoodA versatile method for constructing fused heterocyclic systems.[1]
Reactions Involving the Cyano Group

The nitrile group is a versatile handle for further chemical transformations, including hydrolysis and participation in cyclization reactions.

Reaction TypeReagent/ConditionsProduct TypeExpected YieldNotes
Hydrolysis (Acidic) H₃O⁺, heat2-Amino-5-phenyl-3-furancarboxamideGoodCan be further hydrolyzed to the carboxylic acid under harsher conditions.
Hydrolysis (Basic) OH⁻, heat2-Amino-5-phenyl-3-furancarboxylic acidGoodThe carboxylic acid can be isolated after acidification.
Reduction LiAlH₄, NaBH₄/CoCl₂2-Aminomethyl-5-phenyl-3-aminofuranModerateThe cyano group is reduced to a primary amine.
Cyclization Guanidine, AmidinesFused Pyrimidines (e.g., Furo[2,3-d]pyrimidines)GoodA common strategy for the synthesis of biologically active heterocycles.[2]
Reactions of the Furan Ring

The furan ring can act as a diene in cycloaddition reactions and is susceptible to electrophilic substitution and oxidation.

Reaction TypeReagentProduct TypeExpected YieldNotes
Diels-Alder Reaction Maleic anhydride, DMADOxabicycloheptene derivativesModerate to GoodThe furan acts as the diene. The amino group can influence the regioselectivity.[3][4][5][6]
Electrophilic Aromatic Substitution Br₂, NBSBrominated furan derivativesModerateSubstitution is expected to occur at the vacant C4 position.
Oxidation m-CPBA, H₂O₂Ring-opened products or epoxidesVariableFuran rings are sensitive to oxidation, which can lead to complex product mixtures.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application, particularly in drug development.

Stability ParameterConditionsObservations/Potential ProductsNotes
Thermal Stability Elevated temperaturesDecomposition, potentially releasing nitrogen oxides (NOx) and hydrogen cyanide (HCN).The melting point of 196-197 °C suggests moderate thermal stability.
Photostability UV or visible lightPotential for photochemical isomerization or degradation. Furan rings can undergo photochemically induced rearrangements.The extended conjugation may lead to photosensitivity.
Acidic Stability Strong acidsHydrolysis of the nitrile group to an amide or carboxylic acid. Protonation of the amino group.The furan ring is generally stable to acidic conditions, but prolonged exposure to strong acids at high temperatures can lead to ring opening.
Basic Stability Strong basesHydrolysis of the nitrile group. Deprotonation of the amino group.Generally stable under mild basic conditions.
Oxidative Stability Oxidizing agents (e.g., air, peroxides)The furan ring and the amino group are susceptible to oxidation, which can lead to colored degradation products.Storage under an inert atmosphere is recommended for long-term stability.

Experimental Protocols

The following are generalized experimental protocols for key reactions of this compound, based on standard procedures for analogous compounds. Researchers should optimize these conditions for their specific needs.

Synthesis of 2-Acetamido-5-phenyl-3-furonitrile (Acylation)
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

  • Acylation: Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis of 4-Amino-5-phenylfuro[2,3-d]pyrimidine (Cyclization with Formamide)
  • Mixing: In a round-bottom flask, mix this compound (1.0 eq) with an excess of formamide.

  • Heating: Heat the mixture at 150-180 °C for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol).

Visualizing Reactivity and Workflows

Predicted Reactivity of this compound

Reactivity_Profile Predicted Reactivity of this compound cluster_amino Amino Group Reactions cluster_cyano Cyano Group Reactions cluster_ring Furan Ring Reactions A This compound B N-Acyl Derivative A->B Acylation (RCOCl) C Schiff Base A->C Condensation (RCHO) D Carboxamide A->D Hydrolysis (H3O+) E Fused Pyrimidine A->E Cyclization (Guanidine) F Diels-Alder Adduct A->F Diels-Alder (Dienophile) G 4-Bromo Derivative A->G Bromination (Br2)

Caption: Predicted reaction pathways of this compound.

General Experimental Workflow for Derivatization

Experimental_Workflow General Workflow for Derivatization start Start: this compound dissolution 1. Dissolution in appropriate solvent start->dissolution reagent_add 2. Addition of reagents (e.g., electrophile, base) dissolution->reagent_add reaction 3. Reaction under controlled conditions (temp, time) reagent_add->reaction monitoring 4. Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup 5. Aqueous work-up and extraction monitoring->workup Reaction Complete purification 6. Purification (Chromatography/Recrystallization) workup->purification characterization 7. Characterization (NMR, MS, IR) purification->characterization end End: Purified Derivative characterization->end

Caption: A typical experimental workflow for derivatizing the title compound.

Potential Stability and Degradation Pathways

Stability_Pathways Potential Degradation Pathways cluster_thermal Thermal Stress cluster_photo Photochemical Stress (UV/Vis) cluster_chemical Chemical Stress A This compound B Decomposition Products (NOx, HCN, etc.) A->B Heat C Isomerization Products A->C Light D Photodegradation Products A->D Light E Hydrolysis Products (Amide, Carboxylic Acid) A->E Acid/Base F Oxidation Products A->F Oxidants

Caption: Potential degradation pathways under various stress conditions.

Conclusion

This compound is a promising heterocyclic building block with multiple reactive sites that can be selectively addressed to generate a diverse range of derivatives. While its stability profile appears suitable for many applications, researchers should be mindful of its potential sensitivity to heat, light, and strong chemical reagents. The information and predictive models presented in this guide are intended to facilitate further research and development involving this versatile compound. It is strongly recommended that experimental validation be conducted to confirm the specific reactivity and stability characteristics of this compound under the desired conditions.

References

In-depth Theoretical Analysis of 2-Amino-5-phenyl-3-furonitrile Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for dedicated theoretical and computational studies on the molecule 2-Amino-5-phenyl-3-furonitrile has yielded limited specific data, hindering the creation of a detailed technical guide as initially requested. While the molecule is referenced in the scientific literature, these mentions are predominantly in the context of its experimental application, particularly as a ligand in Nuclear Magnetic Resonance (NMR) screening experiments, rather than as the subject of focused computational investigation.

Current publicly accessible research does not provide the necessary quantitative data—such as optimized geometrical parameters, vibrational frequencies, or electronic properties derived from quantum chemical calculations like Density Functional Theory (or DFT)—that would be required to populate a detailed whitepaper. The available information primarily confirms the molecule's chemical identity, including its formula (C₁₁H₈N₂O) and CAS number (14742-32-6), and its use in broader biochemical studies.

The primary context in which "this compound" appears is within studies related to a web server known as PICASSO, which is designed for the automated determination of NMR chemical shift perturbations in ligand screening experiments. In this work, the molecule is listed as one of several ligands used to validate the server's functionality in identifying protein-ligand interactions. However, these studies focus on the experimental outcomes and the software's performance, not on a theoretical characterization of the ligand itself.

Due to the absence of specific theoretical data, the core requirements of the requested technical guide, including tables of quantitative data, detailed experimental protocols for theoretical calculations, and visualizations of computational workflows, cannot be fulfilled at this time. The lack of such information in the public domain suggests that in-depth computational studies on "this compound" may not have been extensively performed, or if they have, they are not widely published or indexed in a manner that makes them readily discoverable.

Therefore, a logical workflow for a theoretical study on this molecule would be as follows, though it must be stressed that the data to populate such a study is not currently available from the conducted searches.

Proposed Computational Workflow

This diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound, which would be necessary to generate the data for the requested technical guide.

cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation cluster_output 4. Output Generation mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->elec_prop struct_analysis Analysis of Optimized Structure geom_opt->struct_analysis vib_analysis Interpretation of Vibrational Spectra freq_calc->vib_analysis react_analysis Reactivity Analysis (From Electronic Properties) elec_prop->react_analysis data_tables Generation of Quantitative Data Tables struct_analysis->data_tables vib_analysis->data_tables react_analysis->data_tables report Compilation of Technical Report data_tables->report

A typical workflow for theoretical molecular analysis.

Without access to published studies that have followed a similar workflow for "this compound," it is not possible to provide the in-depth technical guide requested. Further research in the form of original computational chemistry studies would be required to generate the necessary data.

An In-depth Technical Guide to the Solubility of 2-Amino-5-phenyl-3-furonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-phenyl-3-furonitrile. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong theoretical framework based on the solubility of structurally similar compounds, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.

Predicted Solubility Profile

Based on the general principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses both polar (amino and nitrile groups) and nonpolar (phenyl and furan rings) characteristics. This amphiphilic nature suggests a broad solubility profile. The expected qualitative solubility in common organic solvents is summarized in the table below. It is anticipated that the solubility will increase with temperature.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetateHighThese solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. Solvents like DMF and DMSO are particularly effective due to their high polarity.
Polar Protic Methanol, Ethanol, PropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting with the amino group. The nonpolar phenyl and furan rings might limit solubility compared to more polar solutes.
Nonpolar Aromatic Toluene, BenzeneModerateThe phenyl group of the solute can interact favorably with aromatic solvents through π-stacking interactions.
Halogenated Dichloromethane, ChloroformModerateThese solvents have moderate polarity and can solvate a wide range of organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateThe ether oxygen can act as a hydrogen bond acceptor for the amino group, but the overall nonpolar character of these solvents may limit solubility.
Aliphatic Hydrocarbons Hexane, CyclohexaneLowThe significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, established experimental methods should be employed. The following are detailed protocols for the recommended "Shake-Flask Method" followed by gravimetric or spectroscopic analysis.

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][2]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Screw-cap vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm or smaller)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to allow for equilibrium to be established. This can range from 24 to 72 hours, depending on the compound and solvent.[2] Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[2]

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. The filter should be compatible with the organic solvent being used.

The gravimetric method is a straightforward approach for determining the concentration of the dissolved solid.[3][4]

Materials:

  • Saturated solution aliquots from the shake-flask method

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

  • Analytical balance

Procedure:

  • Weighing the Saturated Solution: Accurately weigh the vial containing the filtered aliquot of the saturated solution.

  • Solvent Evaporation: Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound to slowly evaporate the solvent. Alternatively, the solvent can be evaporated under a stream of inert gas (e.g., nitrogen).

  • Drying to a Constant Weight: Once the solvent is fully evaporated, place the vial containing the solid residue in a desiccator to cool to room temperature. Weigh the vial. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of aliquot in mL) * 100

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for quantification.

Materials:

  • Saturated solution aliquots from the shake-flask method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Determination of λmax: Scan one of the standard solutions across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Generation of a Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

  • Analysis of the Saturated Solution: Dilute the filtered aliquot of the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.45 µm filter C->D E Gravimetric Analysis: Evaporate solvent and weigh residue D->E Path 1 F Spectroscopic Analysis: Dilute and measure absorbance D->F Path 2 G Calculate Solubility (e.g., in g/100 mL or mol/L) E->G F->G

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-phenyl-3-furonitrile from Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Amino-5-phenyl-3-furonitrile, a valuable heterocyclic scaffold in medicinal chemistry, starting from phenylacetonitrile. The synthesis is a two-step process involving the formation of an intermediate, phenacyl cyanide, followed by its cyclization with malononitrile to yield the target compound.

Reaction Scheme

The overall synthetic pathway is depicted below:

  • Step 1: Synthesis of Phenacyl Cyanide (Intermediate) Phenylacetonitrile is subjected to a Claisen condensation with ethyl benzoate in the presence of a strong base to yield phenacyl cyanide (also known as α-cyanoacetophenone).

  • Step 2: Synthesis of this compound The intermediate, phenacyl cyanide, is then reacted with malononitrile in the presence of a base, leading to the formation of the desired this compound through a condensation and cyclization sequence.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsProductCatalyst/BaseSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Claisen CondensationPhenylacetonitrile, Ethyl BenzoatePhenacyl CyanideSodium EthoxideEthanol48075-85>95
2Condensation-CyclizationPhenacyl Cyanide, MalononitrileThis compoundPiperidineEthanol68080-90>98

Experimental Protocols

Step 1: Synthesis of Phenacyl Cyanide

Materials:

  • Phenylacetonitrile (1.0 eq)

  • Ethyl Benzoate (1.2 eq)

  • Sodium Ethoxide (1.5 eq)

  • Anhydrous Ethanol

  • 1 M Hydrochloric Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To the freshly prepared sodium ethoxide solution, phenylacetonitrile is added dropwise at room temperature.

  • Ethyl benzoate is then added to the reaction mixture.

  • The mixture is heated to reflux (approximately 80°C) and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and the aqueous layer is washed with diethyl ether to remove any unreacted ethyl benzoate.

  • The aqueous layer is then acidified with 1 M hydrochloric acid until a precipitate is formed.

  • The precipitate (phenacyl cyanide) is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Phenacyl Cyanide:

  • Appearance: White to off-white solid.

  • Expected Spectroscopic Data: Conformation with IR and NMR spectroscopy is recommended to ensure the identity and purity of the intermediate.

Step 2: Synthesis of this compound

Materials:

  • Phenacyl Cyanide (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, phenacyl cyanide and malononitrile are dissolved in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is heated to reflux (approximately 80°C) for 6 hours. The reaction progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

  • If precipitation is not complete, the volume of the solvent can be reduced under reduced pressure.

  • The solid product is collected by vacuum filtration.

  • The collected solid is washed with cold ethanol and then with deionized water to remove any residual catalyst and starting materials.

  • The product is dried under vacuum to yield this compound.

  • Recrystallization from ethanol can be performed for further purification if necessary.

Characterization of this compound:

  • Appearance: Crystalline solid.

  • Expected Spectroscopic Data: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Visualizations

Reaction Pathway

Reaction_Pathway Phenylacetonitrile Phenylacetonitrile PhenacylCyanide Phenacyl Cyanide (Intermediate) Phenylacetonitrile->PhenacylCyanide 1. NaOEt, EtOH 2. H3O+ EthylBenzoate Ethyl Benzoate EthylBenzoate->PhenacylCyanide FinalProduct This compound PhenacylCyanide->FinalProduct Piperidine, EtOH Malononitrile Malononitrile Malononitrile->FinalProduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of Phenacyl Cyanide cluster_step2 Step 2: Synthesis of this compound s1_react React Phenylacetonitrile and Ethyl Benzoate with NaOEt in Ethanol s1_reflux Reflux for 4 hours s1_react->s1_reflux s1_workup Workup: Solvent removal, acidification, filtration s1_reflux->s1_workup s1_purify Recrystallization s1_workup->s1_purify s1_intermediate Isolate Phenacyl Cyanide s1_purify->s1_intermediate s2_react React Phenacyl Cyanide and Malononitrile with Piperidine in Ethanol s1_intermediate->s2_react Use as starting material s2_reflux Reflux for 6 hours s2_react->s2_reflux s2_isolate Cool and Isolate Product by Filtration s2_reflux->s2_isolate s2_purify Wash and Dry s2_isolate->s2_purify s2_final Obtain this compound s2_purify->s2_final

Caption: Experimental workflow for the two-step synthesis.

One-Pot Synthesis of Substituted 2-Aminofurans: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of substituted 2-aminofurans, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The furan scaffold is a key building block in numerous therapeutic agents, and the 2-aminofuran moiety, in particular, offers versatile opportunities for further functionalization and interaction with biological targets.[1][2] One-pot synthesis methodologies offer significant advantages in terms of efficiency, atom economy, and reduced waste, making them highly attractive for the rapid generation of compound libraries for screening and lead optimization.

Application Notes

Substituted 2-aminofurans are prevalent structural motifs in a wide range of biologically active molecules, exhibiting diverse pharmacological properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1] The furan ring can act as a bioisostere for a phenyl ring, offering a different balance of hydrophilicity and lipophilicity which can be advantageous in optimizing pharmacokinetic profiles of drug candidates.[1] The development of efficient synthetic routes to these compounds is therefore a critical aspect of modern drug discovery.

Recent advances in synthetic organic chemistry have led to the development of several elegant one-pot procedures for the synthesis of substituted 2-aminofurans. These methods often involve cascade or tandem reactions, where multiple chemical transformations occur in a single reaction vessel, thereby avoiding the need for isolation and purification of intermediates. Key strategies include gold-catalyzed cascade reactions of ynamides with propargylic alcohols, multicomponent reactions involving α-ketoaldehydes and methylene active nitriles, and iron-catalyzed reactions of 2-haloketones with tertiary amines.[3][4][5] These methodologies provide access to a wide array of substituted 2-aminofurans with good to excellent yields and broad functional group tolerance.

Data Presentation: Comparison of One-Pot Synthetic Methodologies

The following table summarizes quantitative data from selected one-pot synthetic methodologies for substituted 2-aminofurans, allowing for easy comparison of their key features.

MethodologyKey ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Gold-Catalyzed Cascade ReactionYnamides, Propargylic AlcoholsAu(I) catalyst, PPTSDichloroethane501-370-95[3]
Multicomponent Reaction3-Hydroxy-4H-pyran-4-ones, α-Ketoaldehydes, Methylene Active NitrilesNoneEthanolReflux2-475-92[4]
Iron-Catalyzed Synthesis2-Haloketones, Tertiary AminesFeCl₃Acetonitrile801260-85[5]
Elemental Sulfur-Promoted ReactionEnaminones, Methylene NitrilesElemental SulfurDMSO80555-88[6]
Three-Component Condensation2-Unsubstituted Imidazole N-oxides, Arylglyoxals, 3-KetonitrilesNoneEthanolReflux3-680-95[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative one-pot synthesis of a substituted 2-aminofuran via a gold-catalyzed cascade reaction, adapted from the literature.[3]

Synthesis of Tetrasubstituted 2-Aminofurans via Au(I)-Catalyzed Cascade Reaction

Materials:

  • Ynamide (1.0 equiv)

  • Propargylic alcohol (1.2 equiv)

  • Au(I) catalyst (e.g., [Au(IPr)Cl]/AgOTf, 2 mol%)

  • Pyridinium p-toluenesulfonate (PPTS) (20 mol%)

  • Anhydrous dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the ynamide (1.0 equiv), propargylic alcohol (1.2 equiv), and PPTS (20 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous dichloroethane via syringe.

  • In a separate vial, prepare the Au(I) catalyst by mixing [Au(IPr)Cl] (2 mol%) and AgOTf (2 mol%) in anhydrous dichloroethane under an inert atmosphere. Stir for 5 minutes.

  • Add the prepared catalyst solution to the reaction flask via syringe.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrasubstituted 2-aminofuran.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reactants 1. Combine Reactants (Ynamide, Propargylic Alcohol, PPTS) inert 2. Establish Inert Atmosphere reactants->inert solvent 3. Add Anhydrous Solvent inert->solvent catalyst 4. Add Au(I) Catalyst solvent->catalyst heat 5. Heat and Stir (50 °C) catalyst->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to Room Temperature monitor->cool concentrate 8. Concentrate cool->concentrate purify 9. Column Chromatography concentrate->purify product 10. Characterize Product purify->product

Caption: Experimental workflow for the one-pot synthesis of substituted 2-aminofurans.

logical_relationship start Starting Materials (e.g., Ynamide, Propargylic Alcohol) catalyst Catalyst (e.g., Au(I)) intermediate Key Intermediate (e.g., 3,4-dienamide) catalyst->intermediate Cascade Reaction cyclization Intramolecular Cyclization intermediate->cyclization Spontaneous product Substituted 2-Aminofuran cyclization->product

Caption: Logical relationship in the one-pot cascade synthesis of 2-aminofurans.

References

Application Notes and Protocols: "2-Amino-5-phenyl-3-furonitrile" as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenyl-3-furonitrile is a versatile starting material in heterocyclic chemistry, offering a convenient platform for the synthesis of a variety of fused and non-fused heterocyclic systems. Its unique structural features, including a highly reactive amino group, a nitrile functionality, and a furan ring, allow for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds derived from this compound, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

Key Applications: Synthesis of Fused Pyrimidine Derivatives

The most prominent application of this compound is in the synthesis of furo[2,3-d]pyrimidines. This scaffold is an isostere of purine and has been identified in a range of biologically active molecules, including kinase inhibitors and antimicrobial agents. The synthesis of the pyrimidine ring fused to the furan core is typically achieved through cyclocondensation reactions with various one-carbon synthons.

Synthesis of 4-Amino-5-phenylfuro[2,3-d]pyrimidines

The reaction of this compound with formamide provides a direct route to 4-amino-5-phenylfuro[2,3-d]pyrimidine. The amino group of the furan derivative attacks the carbon of formamide, which after dehydration and cyclization, leads to the formation of the pyrimidine ring.

Experimental Workflow for 4-Amino-5-phenylfuro[2,3-d]pyrimidine Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation Start This compound + Formamide Heating Reflux Start->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Pour into Water Cooling->Precipitation Filtration Collect Precipitate by Filtration Precipitation->Filtration Washing Wash with Water and Ethanol Filtration->Washing Drying Dry the Product Washing->Drying End 4-Amino-5-phenylfuro[2,3-d]pyrimidine Drying->End

Caption: Workflow for the synthesis of 4-Amino-5-phenylfuro[2,3-d]pyrimidine.

Protocol 1: Synthesis of 4-Amino-5-phenylfuro[2,3-d]pyrimidine

  • Materials:

    • This compound

    • Formamide

    • Ethanol

    • Deionized water

  • Procedure:

    • A mixture of this compound (1.0 eq) in formamide (10 eq) is heated at reflux for 4-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The cooled mixture is poured into ice-cold water with stirring.

    • The resulting precipitate is collected by vacuum filtration.

    • The solid is washed sequentially with water and cold ethanol.

    • The product is dried under vacuum to yield 4-amino-5-phenylfuro[2,3-d]pyrimidine.

Quantitative Data:

ProductReagentSolventReaction Time (h)Temperature (°C)Yield (%)
4-Amino-5-phenylfuro[2,3-d]pyrimidineFormamideNeat4-6Reflux75-85
Synthesis of 5-Phenyl-4-thioxo-3,4-dihydrofuro[2,3-d]pyrimidines

The reaction with carbon disulfide in the presence of a base like pyridine or triethylamine leads to the formation of a dithiocarbamate intermediate, which upon intramolecular cyclization and rearrangement, yields the 4-thioxo derivative. These thiones are valuable intermediates for further functionalization, for instance, conversion to the corresponding 4-amino or 4-alkoxy derivatives.

Signaling Pathway for Thioxofuro[2,3-d]pyrimidine Synthesis

G Start This compound Intermediate Dithiocarbamate Intermediate Start->Intermediate + CS2, Base CS2 Carbon Disulfide (CS2) CS2->Intermediate Base Pyridine Base->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 5-Phenyl-4-thioxo-3,4-dihydrofuro[2,3-d]pyrimidine Cyclization->Product

Caption: Reaction pathway for the synthesis of 4-thioxofuro[2,3-d]pyrimidines.

Protocol 2: Synthesis of 5-Phenyl-4-thioxo-3,4-dihydrofuro[2,3-d]pyrimidine

  • Materials:

    • This compound

    • Carbon disulfide (CS₂)

    • Pyridine

    • Ethanol

  • Procedure:

    • To a solution of this compound (1.0 eq) in pyridine (15 eq), carbon disulfide (3.0 eq) is added dropwise at room temperature.

    • The reaction mixture is heated at reflux for 8-10 hours.

    • The solvent is removed under reduced pressure.

    • The residue is triturated with ethanol.

    • The resulting solid is collected by filtration, washed with ethanol, and dried.

Quantitative Data:

ProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
5-Phenyl-4-thioxo-3,4-dihydrofuro[2,3-d]pyrimidineCarbon disulfide, PyridinePyridine8-10Reflux60-70
Synthesis of Furo[2,3-d]pyrimidin-4(3H)-ones and Thiones from Urea and Thiourea

Cyclocondensation of this compound with urea or thiourea provides a straightforward route to the corresponding furo[2,3-d]pyrimidin-4(3H)-ones and thiones. These reactions are typically carried out at elevated temperatures, often in the presence of a high-boiling solvent or under neat conditions.

Protocol 3: Synthesis of 5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one

  • Materials:

    • This compound

    • Urea

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • A mixture of this compound (1.0 eq) and urea (2.0 eq) in DMF is heated to 150-160 °C for 3-4 hours.

    • The reaction is monitored by TLC.

    • After cooling, the mixture is poured into water.

    • The precipitate is filtered, washed with water, and recrystallized from ethanol.

Protocol 4: Synthesis of 5-Phenylfuro[2,3-d]pyrimidine-4(3H)-thione

  • Materials:

    • This compound

    • Thiourea

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • A mixture of this compound (1.0 eq) and thiourea (1.5 eq) in DMF is heated to 150-160 °C for 4-5 hours.

    • The reaction progress is followed by TLC.

    • Upon completion, the mixture is cooled and poured into water.

    • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol or acetic acid.

Quantitative Data:

ProductReagentSolventReaction Time (h)Temperature (°C)Yield (%)
5-Phenylfuro[2,3-d]pyrimidin-4(3H)-oneUreaDMF3-4150-16065-75
5-Phenylfuro[2,3-d]pyrimidine-4(3H)-thioneThioureaDMF4-5150-16070-80

Conclusion

This compound serves as an excellent and readily accessible building block for the synthesis of a diverse range of heterocyclic compounds, with furo[2,3-d]pyrimidines being a prominent example. The protocols outlined in this document provide robust and reproducible methods for the synthesis of key derivatives. The versatility of the starting material, coupled with the straightforward nature of these cyclization reactions, makes it a valuable tool for medicinal chemists and researchers in the field of heterocyclic synthesis. Further exploration of its reactivity is likely to uncover novel scaffolds with potential therapeutic applications.

Application Notes and Protocols for the Derivatization of 2-Amino-5-phenyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of 2-Amino-5-phenyl-3-furonitrile. This versatile building block is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The derivatization of the amino group allows for the exploration of structure-activity relationships and the development of novel molecular entities.

Overview of Derivatization Reactions

The amino group of this compound can undergo a variety of chemical transformations, including acylation, alkylation, Schiff base formation, and diazotization. These reactions allow for the introduction of a wide range of functional groups, enabling the modulation of the molecule's physicochemical properties and biological activity.

Derivatization_Overview A This compound B Acylation A->B R-COCl, Pyridine C Alkylation A->C R-X, Base D Schiff Base Formation A->D R-CHO, Acid catalyst E Diazotization A->E NaNO2, HCl

Caption: Overview of key derivatization reactions of the amino group.

Experimental Protocols

The following sections provide detailed experimental protocols for the derivatization of this compound.

Acylation: Synthesis of N-(3-Cyano-5-phenylfuran-2-yl)acetamide

Acylation of the amino group can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This protocol describes the acetylation using acetic anhydride.

Workflow for Acylation:

Acylation_Workflow cluster_procedure Experimental Procedure A Dissolve this compound in pyridine B Add acetic anhydride dropwise at 0°C A->B C Stir at room temperature B->C D Pour into ice water C->D E Filter and wash the precipitate D->E F Recrystallize from ethanol E->F G Characterize the product F->G

Caption: Step-by-step workflow for the acylation of this compound.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.43 mmol) in pyridine (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (0.61 mL, 6.51 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford N-(3-Cyano-5-phenylfuran-2-yl)acetamide as a crystalline solid.

  • Dry the product under vacuum and characterize by melting point, IR, NMR, and mass spectrometry.

Schiff Base Formation: Synthesis of 2-(Benzylideneamino)-5-phenylfuran-3-carbonitrile

Schiff bases are formed by the condensation of the primary amino group with an aldehyde or ketone, usually under acidic catalysis. This protocol details the reaction with benzaldehyde.

Reaction Pathway for Schiff Base Formation:

Schiff_Base_Formation cluster_conditions Reaction Conditions reactant1 This compound product 2-(Benzylideneamino)-5-phenylfuran-3-carbonitrile reactant1->product + reactant2 Benzaldehyde reactant2->product condition1 Ethanol condition2 Glacial Acetic Acid (cat.) condition3 Reflux

Caption: Reaction scheme for the synthesis of a Schiff base derivative.

Protocol:

  • To a solution of this compound (1.0 g, 5.43 mmol) in ethanol (20 mL), add benzaldehyde (0.58 mL, 5.70 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain pure 2-(Benzylideneamino)-5-phenylfuran-3-carbonitrile.

  • Characterize the final product by its melting point and spectroscopic methods (IR, NMR, MS). A general procedure for similar Schiff base synthesis has been reported.[1]

Diazotization and Azo Coupling

The amino group can be converted to a diazonium salt, which can then be used in subsequent coupling reactions to form azo compounds. This is a versatile method for introducing chromophoric groups.

Workflow for Diazotization and Azo Coupling:

Diazotization_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A Dissolve this compound in HCl B Cool to 0-5°C A->B C Add NaNO2 solution dropwise B->C D Stir for 30 min C->D F Add diazonium salt solution slowly to coupling agent solution at 0-5°C D->F Diazonium Salt Solution E Prepare solution of coupling agent (e.g., β-naphthol) in NaOH E->F G Stir for 1-2 hours F->G H Filter and wash the azo dye G->H

Caption: General workflow for the synthesis of azo dyes.

Protocol:

  • Diazotization:

    • Suspend this compound (1.0 g, 5.43 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (0.41 g, 5.97 mmol) in water (3 mL) dropwise, keeping the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

  • Azo Coupling:

    • In a separate beaker, dissolve a suitable coupling agent, such as β-naphthol (0.78 g, 5.43 mmol), in a 10% aqueous solution of sodium hydroxide (10 mL).

    • Cool this solution to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the alkaline solution of the coupling agent with constant stirring, maintaining the temperature below 5°C.

    • A colored precipitate (the azo dye) will form immediately.

    • Continue stirring the mixture for 1-2 hours in the ice bath.

    • Collect the azo dye by filtration, wash with copious amounts of water until the filtrate is neutral, and then dry.

    • The product can be purified by recrystallization from an appropriate solvent.

Quantitative Data

The following table summarizes key data for the starting material and representative derivatives. Note that specific experimental data for simple acylated and alkylated derivatives of this compound are not widely reported in the literature; therefore, some data for related compounds are included for reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Spectroscopic Data HighlightsReference
This compoundC₁₁H₈N₂O184.19196-IR (KBr, cm⁻¹): 3450, 3350 (NH₂), 2220 (C≡N). ¹H NMR (DMSO-d₆, δ): 7.7-7.3 (m, 5H, Ar-H), 7.2 (s, 1H, furan-H), 6.8 (s, 2H, NH₂).[2]
N-(3-Cyano-5-phenylfuran-2-yl)acetamideC₁₃H₁₀N₂O₂226.23Not ReportedNot ReportedExpected IR (cm⁻¹): ~3300 (N-H), ~2220 (C≡N), ~1680 (C=O). Expected ¹H NMR: Appearance of an acetyl singlet (~2.1 ppm) and an NH singlet.General Reaction
2-(Benzylideneamino)-5-phenylfuran-3-carbonitrileC₁₈H₁₂N₂O272.30Not ReportedNot ReportedExpected IR (cm⁻¹): ~2220 (C≡N), ~1630 (C=N). Expected ¹H NMR: Appearance of an imine proton singlet (~8.5 ppm) and disappearance of NH₂ protons.[1]
Representative Azo DyeVariesVariesVariesVariesCharacterized by a strong absorption in the visible region of the UV-Vis spectrum.General Reaction

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Diazonium salts can be explosive when dry; they should be kept in solution and used immediately after preparation.

  • Use appropriate quenching procedures for any reactive reagents.

References

Application Notes and Protocols: Synthesis of Fused Pyrimidines from 2-Amino-5-phenyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of furo[2,3-d]pyrimidines, a class of fused pyrimidines with significant therapeutic potential, using 2-amino-5-phenyl-3-furonitrile as a key starting material. The resulting compounds have shown promise as potent inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 and PI3K/AKT pathways.

Introduction

Fused pyrimidines are a critical scaffold in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The furo[2,3-d]pyrimidine core, in particular, has been the focus of extensive research as it is a bioisostere of purine and can effectively interact with various enzymatic targets. This document outlines synthetic strategies for the preparation of furo[2,3-d]pyrimidines from this compound and details their application as kinase inhibitors.

Synthetic Pathways and Experimental Protocols

The primary route for the synthesis of furo[2,3-d]pyrimidines from this compound involves the cyclocondensation with single carbon donors like formamide or urea. Below are detailed protocols for these key transformations.

Disclaimer: The following protocols are based on established procedures for structurally analogous 2-aminofuran-3-carbonitriles. Researchers should consider these as a starting point and may need to optimize conditions for this compound.

Protocol 1: Synthesis of 6-Phenylfuro[2,3-d]pyrimidin-4-amine via Formamide Cyclization

This protocol describes the one-pot synthesis of 4-amino-6-phenylfuro[2,3-d]pyrimidine through the reaction of this compound with formamide.

Experimental Procedure:

  • A mixture of this compound (1.0 eq) and an excess of formamide (10-15 eq) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (typically 180-210 °C) and maintained at this temperature for 4-8 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure.

  • The resulting residue is triturated with a suitable solvent (e.g., ethanol, water) to induce precipitation.

  • The solid product is collected by filtration, washed with the same solvent, and dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, DMF/water).

Logical Workflow for Protocol 1

start Start reactants Mix this compound and formamide start->reactants reflux Heat to reflux (180-210 °C, 4-8 h) reactants->reflux monitor Monitor by TLC reflux->monitor workup Cool and remove excess formamide monitor->workup Reaction complete precipitate Triturate with solvent workup->precipitate filter Filter and wash solid precipitate->filter dry Dry under vacuum filter->dry purify Recrystallize dry->purify end End Product purify->end

Caption: Workflow for the synthesis of 6-Phenylfuro[2,3-d]pyrimidin-4-amine.

Protocol 2: Synthesis of 6-Phenylfuro[2,3-d]pyrimidin-4(3H)-one via Urea Fusion

This method outlines the synthesis of the corresponding furo[2,3-d]pyrimidin-4-one by reacting this compound with urea.

Experimental Procedure:

  • An intimate mixture of this compound (1.0 eq) and urea (2.0-3.0 eq) is prepared in a porcelain dish or a high-temperature resistant flask.

  • The mixture is heated in an oil bath or a sand bath to a temperature of 180-220 °C.

  • The reaction is maintained at this temperature for 2-4 hours, during which the mixture will melt and then solidify.

  • The progress of the reaction can be monitored by TLC by taking small aliquots, dissolving them in a suitable solvent, and spotting on a TLC plate.

  • After cooling to room temperature, the solid mass is crushed and treated with a dilute aqueous solution of sodium hydroxide (e.g., 2 M NaOH) to dissolve the product and remove unreacted starting materials.

  • The alkaline solution is then filtered to remove any insoluble impurities.

  • The filtrate is acidified with a dilute acid (e.g., 2 M HCl) to a pH of 5-6 to precipitate the product.

  • The precipitated solid is collected by filtration, washed with water until neutral, and dried under vacuum.

  • Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of furo[2,3-d]pyrimidines from analogous 2-aminofuran-3-carbonitriles. These values can serve as a benchmark for the synthesis starting from this compound.

Starting Material AnalogueReagentProduct TypeReaction ConditionsYield (%)Reference
2-Amino-4,5-diphenylfuran-3-carbonitrileFormamide4-Aminofuro[2,3-d]pyrimidineReflux, 6h75[1]
2-Amino-4,5-diphenylfuran-3-carbonitrileUreaFuro[2,3-d]pyrimidin-4(3H)-one180-190°C, 3h68[1]
2-Amino-4,5-dimethylfuran-3-carbonitrileFormamide4-Aminofuro[2,3-d]pyrimidineReflux, 5h80[1]

Application in Drug Development: Kinase Inhibition

The synthesized 6-phenylfuro[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Notably, these compounds have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascade, thereby inhibiting angiogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by furo[2,3-d]pyrimidines.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Furo[2,3-d]pyrimidines can act as dual inhibitors of PI3K and AKT, leading to the induction of apoptosis in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits AKT AKT Inhibitor->AKT Inhibits PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Dual inhibition of the PI3K/AKT signaling pathway.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a variety of furo[2,3-d]pyrimidine derivatives. These compounds exhibit significant potential as therapeutic agents, particularly in the field of oncology, through their ability to inhibit key signaling pathways such as VEGFR-2 and PI3K/AKT. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of heterocyclic compounds. Further optimization of reaction conditions and exploration of the structure-activity relationships will be crucial for the development of novel and effective drug candidates.

References

Application of 2-Amino-5-phenyl-3-furonitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-3-furonitrile scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide range of biological activities. While direct medicinal applications of "2-Amino-5-phenyl-3-furonitrile" are not extensively documented in publicly available literature, its structural analogues and derivatives have emerged as potent modulators of key biological targets, particularly in the realm of oncology. This document provides an overview of the application of a closely related class of compounds, 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives, as non-ATP competitive inhibitors of Src kinase, a non-receptor tyrosine kinase frequently deregulated in various cancers.

Therapeutic Potential: Src Kinase Inhibition

Src kinase is a critical signaling protein that plays a pivotal role in regulating diverse cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a hallmark of numerous malignancies, including breast cancer, making it an attractive target for therapeutic intervention. A series of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been identified as potent, non-ATP competitive inhibitors of Src kinase. This mechanism of action is significant as it may offer advantages in terms of selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors.

Quantitative Biological Data

The following table summarizes the in vitro Src kinase inhibitory activity and anti-proliferative effects of representative 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives against human breast cancer cell lines.

Compound IDSrc Kinase IC50 (µM)[1][2]MDA-MB-231 Proliferation IC50 (µM)MCF7 Proliferation IC50 (µM)
3b 4.9Data not availableData not available
3c 5.9Data not availableData not available
3d 0.9Potent Inhibition Reported[1]Potent Inhibition Reported[1]

Experimental Protocols

General Synthesis of 2'-Amino-spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile Derivatives

This protocol is a representative procedure based on the multicomponent synthesis of related pyrano[3,2-c]quinoline systems.[3]

Materials:

  • 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1.0 eq)

  • Appropriate cycloalkanone (e.g., indanone, fluorenone) (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol (anhydrous)

  • Pyridine (dry)

Procedure:

  • To a solution of the appropriate cycloalkanone (1.0 eq) and malononitrile (1.1 eq) in dry pyridine, add a catalytic amount of piperidine.

  • Reflux the mixture for 2-4 hours to yield the corresponding ylidenemalononitrile intermediate. Monitor the reaction by TLC.

  • To the cooled reaction mixture, add the 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1.0 eq).

  • Reflux the resulting mixture for 10-14 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to afford the pure 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This non-radioactive, luminescence-based assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., Srctide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the test compound solution, Src kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • MDA-MB-231 and MCF7 human breast cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis of Src Phosphorylation

This technique is used to detect the phosphorylation status of Src and its downstream targets.

Materials:

  • MDA-MB-231 or MCF7 cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Src (Tyr416), anti-total Src, anti-phospho-FAK, anti-total FAK, anti-phospho-Paxillin, anti-total Paxillin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation Src->FAK Phosphorylation Paxillin Paxillin Src->Paxillin Phosphorylation Proliferation Proliferation Src->Proliferation Survival Survival Src->Survival Migration Migration Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Activation FAK->Paxillin Recruitment Inhibitor 2'-aminospiro[pyrano [3,2-c]quinoline]-3'-carbonitrile Derivative Inhibitor->Src Inhibition (Non-ATP Competitive)

Caption: Simplified Src Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of 2'-aminospiro[pyrano[3,2-c]quinoline] -3'-carbonitrile Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay Src Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Screening Cell_Proliferation Cell Proliferation Assay (MTT) (MDA-MB-231, MCF7) Western_Blot Western Blot Analysis (p-Src, p-FAK, p-Paxillin) Kinase_Assay->Western_Blot Confirmation Cell_Proliferation->Western_Blot Correlation

Caption: Experimental Workflow for the Evaluation of Src Kinase Inhibitors.

References

Application Notes and Protocols: 2-Amino-5-phenyl-3-furonitrile Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-amino-5-phenyl-3-furonitrile derivatives as kinase inhibitors. This document outlines their synthesis, biological evaluation, and potential mechanisms of action, drawing upon data from structurally related compounds to highlight their therapeutic promise. Detailed protocols for key experiments are provided to guide researchers in this promising area of drug discovery.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminofuran-3-carbonitrile scaffold has emerged as a promising privileged structure in medicinal chemistry for the development of novel kinase inhibitors. Derivatives of this compound, in particular, offer a unique chemical space for the design of potent and selective kinase inhibitors. This document provides a framework for the synthesis and evaluation of these compounds.

Data Presentation: Kinase Inhibitory Activity

While comprehensive screening data for a focused library of this compound derivatives is not extensively available in the public domain, the following tables summarize the kinase inhibitory activities of structurally related 2-aminofuran and 2-aminothiophene-3-carbonitrile derivatives against various key kinases. This data serves as a valuable reference for predicting the potential activity of the title compounds and for guiding future library design.

Table 1: Inhibitory Activity of 2-Aminofuran Derivatives Against Protein Tyrosine Kinases (PTK)

Compound IDR1R2IC50 (µM) vs. PTK
1a H4-OH-3,5-di-Br-Ph4.66
1b H4-OH-3-Br-Ph6.42
1c 5-Br4-OH-3,5-di-Br-Ph5.31
1d 5-Br4-OH-3-Br-Ph2.72
Genistein --13.65

Data extrapolated from studies on furan-2-yl(phenyl)methanone derivatives, which share structural similarities.[1]

Table 2: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives Against Receptor Tyrosine Kinases

Compound IDTarget KinaseIC50 (nM)
2a VEGFR-2<3
2a Tie-2<3
2b EGFRVaries
2b HER2Varies

Data based on studies of 4-amino-furo[2,3-d]pyrimidine derivatives.[2][3]

Table 3: Inhibitory Activity of Thieno[3,2-b]pyridine-6-carbonitrile Derivatives Against Src Kinase

Compound IDR Group on C-2 PhenylC-7 SubstituentSrc IC50 (nM)
3a 4-H2,4-dichloro-5-methoxyphenylaminoPotent
3b 4-(aminomethyl)2,4-dichloro-5-methoxyphenylaminoPotent

Data from studies on 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, a related scaffold.[4][5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-aryl-3-furonitrile Derivatives

This protocol describes a general method for the synthesis of the 2-amino-5-aryl-3-furonitrile scaffold.

Materials:

  • Substituted phenacyl bromide or α-haloketone

  • Malononitrile

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • To a solution of malononitrile (1.0 eq) in a suitable solvent, add the base (1.1 eq) and stir at room temperature for 15 minutes.

  • Add the substituted phenacyl bromide (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-5-aryl-3-furonitrile derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In-Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution) or the positive/negative controls to the reaction mixture. Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30 °C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with the wash buffer to remove unbound radioactivity.

  • Add scintillation cocktail to each well of the dried filter plate.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO-treated) wells.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates GeneExpression Gene Expression (Proliferation, Survival) mTOR->GeneExpression Regulates Inhibitor This compound Derivative Inhibitor->RTK Inhibits Inhibitor->RAF Potential Target Inhibitor->PI3K Potential Target TranscriptionFactors->GeneExpression Regulates

Caption: A generalized receptor tyrosine kinase (RTK) signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation Start Starting Materials (Phenacyl bromide, Malononitrile) Reaction Chemical Synthesis (Protocol 1) Start->Reaction Purification Purification & Characterization Reaction->Purification Library Library of 2-Amino-5-phenyl- 3-furonitrile Derivatives Purification->Library Assay In-Vitro Kinase Assay (Protocol 2) Library->Assay IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the development of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of structurally related aminofuran and aminothiophene kinase inhibitors, the following preliminary SAR insights can be proposed for the this compound scaffold:

  • The 2-Amino Group: This group is often crucial for activity, potentially forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

  • The 5-Phenyl Group: Substitutions on this phenyl ring can significantly modulate potency and selectivity. Electron-withdrawing or electron-donating groups, as well as their positions (ortho, meta, para), can influence the electronic properties and steric fit of the inhibitor within the active site. For instance, in related scaffolds, halogen substitutions on the phenyl ring have been shown to enhance inhibitory activity.[1]

  • The 3-Cyano Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence can influence the overall electronic nature of the heterocyclic core and contribute to binding affinity.

  • The Furan Core: The oxygen atom of the furan ring can act as a hydrogen bond acceptor. The planarity of the furan ring contributes to the overall shape of the molecule, which is critical for fitting into the kinase active site.

Further diversification of the this compound scaffold can be explored by introducing various substituents at the 2-amino and 5-phenyl positions to build a comprehensive SAR profile and identify potent and selective kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for chemical modification make this class of compounds an attractive area for further investigation in cancer research and other diseases driven by aberrant kinase signaling. The protocols and data presented herein provide a solid foundation for researchers to embark on the design, synthesis, and biological evaluation of this intriguing class of molecules.

References

Application Notes and Protocols for Anticancer Activity of 2-Amino-5-phenyl-3-furonitrile Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential anticancer activities of 2-amino-5-phenyl-3-furonitrile analogues. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed protocols for key experimental assays, and an exploration of the potential signaling pathways involved in their mechanism of action.

Introduction

Substituted furans, particularly those bearing amino and cyano groups, have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. The this compound scaffold, in particular, offers a versatile platform for structural modifications to enhance cytotoxic potency and selectivity against cancer cells. Analogues of this core structure have been investigated for their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle, suggesting their potential as lead compounds for the development of novel chemotherapeutic agents.

Data Presentation: Cytotoxic Activity of this compound Analogues

While specific comprehensive studies on a wide range of "this compound" analogues are still emerging, the broader class of 2-amino-3-cyanofuran and related heterocyclic derivatives has shown significant anticancer potential. The following table summarizes the cytotoxic activity (IC50 values) of representative related heterocyclic compounds to illustrate the potential of this structural class.

Compound IDAnalogue DescriptionCancer Cell LineIC50 (µM)Reference
1 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrileVarious0.45 - 1.66[1]
2 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivative (S2)PC-3 (Prostate)0.2[2]
3 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivative (S3)PC-3 (Prostate)0.261[2]
4 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivative (S4)PC-3 (Prostate)0.242[2]
5 2-amino-4-(4-bromophenyl)-6-phenylpyridine-3,5-dicarbonitrilePC-3 (Prostate)1.2[2]
6 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3,5-dicarbonitrilePC-3 (Prostate)2.82[2]

Note: The data presented is for structurally related compounds to highlight the potential of the 2-amino-nitrile heterocyclic scaffold. Further studies are required to establish a comprehensive dataset for this compound analogues.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer activity of novel compounds.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogues (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in each phase.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Analogues characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt cell_cycle Cell Cycle Analysis mtt->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis pathway Signaling Pathway Analysis (Western Blot, etc.) apoptosis->pathway

Caption: General workflow for the synthesis and anticancer evaluation of novel compounds.

Hypothesized Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of similar heterocyclic anticancer agents, a potential signaling pathway for apoptosis induction by this compound analogues is proposed below.

apoptosis_pathway cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound Analogue bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the test compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The provided protocols offer a standardized approach for the in vitro evaluation of these and other potential therapeutic compounds. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy assessments, is warranted to fully elucidate the therapeutic potential of this class of molecules. The investigation of their impact on specific signaling pathways will be crucial in understanding their precise mechanisms of action and in identifying potential biomarkers for patient stratification in future clinical applications.

References

Application Notes and Protocols for the Characterization of 2-Amino-5-phenyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of "2-Amino-5-phenyl-3-furonitrile," a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of "this compound". These methods provide insights into the molecular framework, functional groups, and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule.

1.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Sample Preparation: Dissolve approximately 5-10 mg of "this compound" in 0.5-0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 90°

    • Spectral Width: -2 to 12 ppm

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70 - 7.80m2HAromatic protons (ortho)
~7.40 - 7.50m3HAromatic protons (meta, para)
~7.10s1HFuran ring proton (H4)
~6.80s (br)2HAmino protons (-NH₂)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

1.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Sample Preparation: Dissolve approximately 20-30 mg of "this compound" in 0.5-0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Number of Scans: 1024-2048

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

    • Spectral Width: 0 to 180 ppm

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160C2 (C-NH₂) of furan
~155C5 (C-Ph) of furan
~130 - 125Aromatic carbons of the phenyl ring
~118C≡N (Nitrile carbon)
~110C4 of furan
~90C3 (C-CN) of furan

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Dissolve sample in DMSO-d6 Acquire_1H Acquire 1H NMR Spectrum Sample->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Sample->Acquire_13C Process_1H Process 1H Data Acquire_1H->Process_1H Process_13C Process 13C Data Acquire_13C->Process_13C Analyze_1H Analyze Chemical Shifts & Integration Process_1H->Analyze_1H Analyze_13C Analyze Chemical Shifts Process_13C->Analyze_13C Structure Structure Elucidation Analyze_1H->Structure Analyze_13C->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Instrument: Fourier Transform Infrared (FT-IR) Spectrometer

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of "this compound" with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: Perform a background scan and subtract it from the sample spectrum.

Expected IR Absorption Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3300MediumN-H stretching (asymmetric and symmetric) of -NH₂
~2220StrongC≡N stretching of the nitrile group
~1630MediumN-H bending of the -NH₂ group
~1600, ~1480MediumC=C stretching of the aromatic and furan rings
~1250StrongC-O-C stretching of the furan ring
~760, ~690StrongC-H out-of-plane bending of the phenyl ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol:

  • Instrument: Mass Spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Sample Preparation: Dissolve a small amount of "this compound" in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce it directly for EI.

  • Acquisition Parameters (ESI):

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-30 V

    • Mass Range: m/z 50-500

  • Acquisition Parameters (EI):

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI or M⁺˙ for EI) and analyze the fragmentation pattern.

Expected Mass Spectrometry Data:

m/zIon Identity
185.07[M+H]⁺ (Calculated: 185.0715)
184.06[M]⁺˙ (Calculated: 184.0637)

Note: The fragmentation pattern will depend on the ionization technique used. Common losses may include HCN, CO, and fragments from the phenyl ring.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of "this compound" and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program: Start with 30% A, increase to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of "this compound" in the mobile phase (e.g., 1 mg/mL) and dilute to the desired concentration for analysis.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in mobile phase Inject Inject sample Sample->Inject MobilePhase Prepare Acetonitrile/Water gradient Separate Separation on C18 column MobilePhase->Separate Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Purity Calculate Purity (%) Chromatogram->Purity

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.

Experimental Protocol:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Sample Preparation: Prepare a dilute solution of "this compound" in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

Thermal Analysis

Thermal analysis techniques can be used to determine the thermal stability and melting point of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions as a function of temperature.

Experimental Protocol:

  • Instrument: Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pan.

  • Sample Weight: 2-5 mg.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

Expected DSC Data:

ParameterValue
Melting Point~195-200 °C (sharp endotherm)

Logical Relationship of Analytical Techniques:

Analytical_Logic cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_physical Physical Properties NMR NMR (1H, 13C) HPLC HPLC NMR->HPLC Confirms Identity GCMS GC-MS NMR->GCMS Confirms Identity IR IR IR->HPLC Confirms Functional Groups IR->GCMS Confirms Functional Groups MS Mass Spec. MS->HPLC Confirms Molecular Weight MS->GCMS Confirms Molecular Weight DSC DSC HPLC->DSC Purity affects Tm GCMS->DSC Purity affects Tm Compound This compound Compound->NMR Compound->IR Compound->MS Compound->HPLC Compound->GCMS Compound->DSC

Application Notes and Protocols for the Analysis of 2-Amino-5-phenyl-3-furonitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of "2-Amino-5-phenyl-3-furonitrile," a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to offer robust and reliable analytical characterization.

High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines a reversed-phase HPLC (RP-HPLC) method suitable for the identification, quantification, and purity assessment of this compound.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.

2. Reagents and Standards:

  • Solvents: HPLC-grade acetonitrile and water.

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water (Solvent A).

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by dilution with the initial mobile phase composition.

3. Chromatographic Conditions:

  • Mobile Phase Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the chromophores present in the molecule)

4. Data Presentation: Expected Quantitative HPLC Data

The following table summarizes the expected retention time and other performance data for the HPLC analysis of this compound.

ParameterExpected Value
Retention Time (Rt)~ 7.5 min
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantitation (LOQ)~ 0.3 µg/mL
Precision (%RSD, n=6)< 2%
Accuracy (% Recovery)98-102%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing Dissolution Dissolution in ACN Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Inject Sample (10 µL) Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and confirmation of this compound, particularly in complex matrices.

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Reagents and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration of approximately 100 µg/mL.

3. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (or split 10:1 for more concentrated samples).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

4. Data Presentation: Expected GC-MS Data

The following table summarizes the expected retention time and key mass spectral data for this compound. The molecular weight of C₁₁H₈N₂O is 184.19 g/mol .

ParameterExpected Value/FragmentDescription
Retention Time (Rt)~ 12.5 minDependent on the specific GC column and conditions.
Molecular Ion [M]⁺m/z 184Corresponds to the molecular weight of the compound.
Key Fragment 1m/z 155Loss of the cyano group (-CN).
Key Fragment 2m/z 128Loss of the phenyl group (-C₆H₅).
Key Fragment 3m/z 102Fragmentation of the furan ring.
Key Fragment 4m/z 77Phenyl cation [C₆H₅]⁺.

Note: The fragmentation pattern of related heterocyclic compounds suggests that the molecular ion is expected to be relatively stable.

GC-MS Workflow and Fragmentation Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample_Dissolution Dissolve in Solvent GC_Injection Inject into GC Sample_Dissolution->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Analyzer Detection MS_Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Library_Search Library Comparison Mass_Spectrum->Library_Search

GC-MS Analysis Workflow.

Fragmentation_Pathway M [M]⁺ m/z 184 F1 [M-CN]⁺ m/z 155 M->F1 -CN F2 [M-C₆H₅]⁺ m/z 128 M->F2 -C₆H₅ F3 [C₆H₅]⁺ m/z 77 M->F3 -C₅H₃N₂O

Proposed EI Fragmentation Pathway.

Application Notes and Protocols for X-ray Crystallography of 2-Amino-5-phenyl-3-furonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and X-ray crystallographic analysis of 2-amino-5-phenyl-3-furonitrile derivatives. The protocols outlined below are representative of the methodologies employed for the characterization of novel compounds in this class, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds with diverse biological activities, making them attractive scaffolds for drug discovery. X-ray crystallography provides definitive proof of molecular structure, including stereochemistry, conformation, and intermolecular interactions. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. These notes detail the general procedures for synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound class.

Synthesis and Crystallization

The synthesis of 2-amino-5-aryl-3-furonitrile derivatives typically involves a multicomponent reaction. A general synthetic pathway is illustrated below.

G General Synthetic Pathway A Aryl Aldehyde Intermediate Knoevenagel Condensation Product A->Intermediate + Malononitrile B Malononitrile C Base (e.g., Piperidine) C->Intermediate Catalyst D α-Hydroxy Ketone Product 2-Amino-5-aryl-3-furonitrile Derivative D->Product + Intermediate Intermediate->Product

Caption: General synthetic route for 2-amino-5-aryl-3-furonitrile derivatives.

Experimental Protocol: Synthesis of a 2-Amino-5-aryl-3-furonitrile Derivative
  • Reaction Setup: To a solution of an appropriate aryl aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Intermediate Isolation: Upon completion, add an α-hydroxy ketone (1 mmol) to the reaction mixture.

  • Cyclization: Reflux the mixture for 4-6 hours.

  • Product Isolation: After cooling to room temperature, the solid product is typically collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain pure crystals suitable for X-ray diffraction.

Experimental Protocol: Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction studies. The following methods are commonly employed for growing crystals of small organic molecules:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., acetone, acetonitrile, or a solvent mixture) to form a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with small perforations.

    • Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

X-ray Crystallography Data

The following table summarizes representative crystallographic data for derivatives structurally related to this compound. This data is essential for comparative analysis and for understanding the structural effects of substituent modifications.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z R-factor (%)
2-Amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrileC₁₆H₁₂N₂O₃MonoclinicP2₁/n10.7357(12)8.7774(8)15.0759(16)90103.575(11)901380.9(2)45.51
2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileC₁₆H₁₃FN₂O₂MonoclinicP2₁/c12.018(2)9.245(1)13.312(2)90115.89(1)901330.1(4)44.80
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection:

    • X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • A series of diffraction images are collected by rotating the crystal through a range of angles.

  • Data Processing:

    • The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

    • The unit cell parameters are determined from the positions of the diffraction spots.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods.

    • The initial structural model is refined against the experimental data using full-matrix least-squares methods.

    • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Experimental Workflow and Data Analysis

The overall process from synthesis to structural analysis is depicted in the following workflow diagram.

G X-ray Crystallography Workflow cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction cluster_3 Structure Determination A Synthesis of Derivative B Purification (Recrystallization) A->B C Single Crystal Growth (e.g., Slow Evaporation) B->C D Crystal Mounting C->D E Data Collection D->E F Data Processing E->F G Structure Solution F->G H Structure Refinement G->H I Structural Analysis (Bonding, Interactions) H->I J J I->J Publication/ Drug Design

Caption: Workflow for the X-ray crystallographic analysis of novel compounds.

Application Notes and Protocols: 2-Amino-5-phenyl-3-furonitrile as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of "2-Amino-5-phenyl-3-furonitrile" as a fundamental component in the synthesis of advanced materials. This versatile molecule, possessing a unique combination of a reactive amino group, a nitrile functionality, and a stable furan ring system, offers a gateway to a diverse range of materials with tunable properties. The following sections detail potential applications in the fields of high-performance polymers and functional dyes, complete with detailed, illustrative experimental protocols and expected material characteristics based on analogous structures.

I. Synthesis of High-Performance Polyamides

The primary amine functionality of this compound makes it an excellent candidate as a monomer for the synthesis of aromatic polyamides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in aerospace, electronics, and high-performance textiles. The incorporation of the furan ring into the polymer backbone can impart unique solubility characteristics and potentially enhance thermal properties.

Quantitative Data Summary: Expected Properties of a Polyamide Derived from this compound

The following table summarizes the anticipated properties of a polyamide synthesized from this compound and a standard diacid chloride, such as terephthaloyl chloride. These values are extrapolated from literature data on aromatic polyamides containing heterocyclic moieties.

PropertyExpected Value Range
Glass Transition Temperature (Tg)280 - 350 °C
Decomposition Temperature (Td, 5% weight loss)450 - 520 °C
Tensile Strength90 - 150 MPa
Young's Modulus3.5 - 5.0 GPa
Inherent Viscosity0.6 - 1.2 dL/g
Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general procedure for the synthesis of a polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound (1.0 mmol, 184.20 mg)

  • Terephthaloyl chloride (1.0 mmol, 203.02 mg)

  • N,N-Dimethylacetamide (DMAc), anhydrous (10 mL)

  • Lithium chloride (LiCl), anhydrous (0.2 g)

  • Pyridine, anhydrous (0.2 mL)

  • Methanol (50 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried 50 mL three-necked flask equipped with a magnetic stirrer and an argon/nitrogen inlet, dissolve this compound and lithium chloride in anhydrous N,N-dimethylacetamide.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add terephthaloyl chloride to the cooled solution under a constant stream of inert gas.

  • Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.

  • Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and continue stirring for an additional 18 hours.

  • Precipitate the resulting viscous polymer solution by pouring it into rapidly stirring methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

Polyamide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_purification Purification Monomer 2-Amino-5-phenyl- 3-furonitrile Mixing Dissolve Monomer in Solvent Monomer->Mixing DiacidChloride Terephthaloyl Chloride Addition Add Diacid Chloride at 0°C DiacidChloride->Addition Solvent DMAc / LiCl Solvent->Mixing Mixing->Addition Stirring Stir at RT for 18h Addition->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Drying Dry under Vacuum Washing->Drying Product Polyamide Product Drying->Product

Workflow for the synthesis of a polyamide.

II. Development of Novel Azo Dyes for Functional Materials

The presence of a primary aromatic amine allows for the diazotization of this compound, which can then be coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes are not only valuable as colorants but can also be designed to possess specific functional properties, such as nonlinear optical (NLO) activity, pH sensing capabilities, or for incorporation into guest-host polymer systems for optoelectronic applications.

Quantitative Data Summary: Expected Spectroscopic Properties of an Azo Dye Derivative

The table below outlines the anticipated spectroscopic characteristics of an azo dye synthesized from this compound and a common coupling agent like phenol.

PropertyExpected Value Range
Maximum Absorption Wavelength (λmax)400 - 480 nm (in DMF)
Molar Extinction Coefficient (ε)20,000 - 40,000 L mol⁻¹ cm⁻¹
Color in SolutionYellow to Orange
Experimental Protocol: Synthesis of a Phenylazo-Furonitrile Dye

This protocol provides a method for the synthesis of an azo dye derived from this compound.

Materials:

  • This compound (1.0 mmol, 184.20 mg)

  • Hydrochloric acid (conc., 1 mL)

  • Sodium nitrite (1.1 mmol, 75.9 mg) in water (2 mL)

  • Phenol (1.0 mmol, 94.11 mg)

  • Sodium hydroxide (2.0 mmol, 80 mg) in water (5 mL)

  • Ice

  • Ethanol

Procedure:

  • Diazotization: a. Suspend this compound in a mixture of concentrated hydrochloric acid and water. b. Cool the suspension to 0-5°C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. d. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling: a. In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5°C. b. Slowly add the freshly prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring, maintaining the temperature below 5°C. c. A colored precipitate should form immediately. d. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolation and Purification: a. Collect the solid azo dye by vacuum filtration. b. Wash the precipitate with cold water until the filtrate is neutral. c. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure azo dye. d. Dry the purified dye in a desiccator.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Purification Start This compound Diazonium Diazonium Salt Solution Start->Diazonium 1. Add HCl/H₂O 2. Cool to 0-5°C 3. Add NaNO₂ HCl_H2O HCl / H₂O NaNO2 NaNO₂ (aq) Reaction Mix and Stir at 0-5°C Diazonium->Reaction CouplingAgent Phenol in NaOH (aq) CouplingAgent->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Product Azo Dye Product Recrystallization->Product

Workflow for the synthesis of an azo dye.

Disclaimer: The experimental protocols provided are illustrative and based on established chemical principles for analogous compounds. Researchers should conduct their own literature search and risk assessment before proceeding with any experimental work. Appropriate safety precautions must be taken at all times in a laboratory setting. The quantitative data presented are estimations and actual experimental values may vary.

Troubleshooting & Optimization

Optimization of reaction conditions for "2-Amino-5-phenyl-3-furonitrile" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-phenyl-3-furonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed and efficient method is a one-pot reaction involving the condensation of phenacyl bromide (or a related α-haloketone) with malononitrile in the presence of a suitable base. This reaction proceeds via an initial alkylation of the malononitrile carbanion, followed by an intramolecular Thorpe-Ziegler type cyclization to form the aminofuran ring.

Q2: How critical is the choice of base for this reaction, and what are the recommended options?

A2: The choice of base is critical for achieving high yields and minimizing side reactions. The base serves to deprotonate malononitrile, initiating the reaction. Both inorganic and organic bases can be used. For optimal results, weaker bases are often preferred to avoid undesired side reactions. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and organic bases like triethylamine (Et₃N) or piperidine. Stronger bases like potassium hydroxide (KOH) can sometimes lead to hydrolysis of the nitrile group or promote self-condensation of the starting materials.

Q3: What are the most suitable solvents for this synthesis?

A3: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred as they can effectively dissolve the reactants and intermediates. Commonly used solvents include ethanol, dimethylformamide (DMF), and acetonitrile. Ethanol is often a good starting point due to its low cost and environmental friendliness.

Q4: What is the typical reaction temperature and duration?

A4: The optimal temperature and reaction time are interdependent and also depend on the choice of base and solvent. Generally, the reaction is conducted at temperatures ranging from room temperature to a gentle reflux (e.g., 40-80 °C). Reaction times can vary from a few hours to overnight. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q5: How can I purify the final product, this compound?

A5: After the reaction is complete, the crude product is typically isolated by pouring the reaction mixture into cold water, which causes the product to precipitate. The solid can then be collected by filtration. Further purification is usually achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a crystalline solid. If impurities persist, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective base: The chosen base may not be strong enough to deprotonate malononitrile efficiently. 2. Inappropriate solvent: The reactants may not be fully dissolved, or the solvent may be interfering with the reaction. 3. Incorrect temperature: The reaction may be too slow at a lower temperature or side reactions may be favored at a higher temperature. 4. Decomposition of reactants or product: Prolonged reaction times or excessively high temperatures can lead to degradation.1. Try a slightly stronger base (e.g., switch from Na₂CO₃ to K₂CO₃) or a different class of base (e.g., an organic amine like triethylamine). 2. Experiment with different solvents such as DMF or acetonitrile. 3. Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, and reflux). 4. Monitor the reaction by TLC and stop it once the starting materials are consumed.
Formation of Multiple Byproducts 1. Use of a strong base: This can promote self-condensation of malononitrile or phenacyl bromide. 2. High reaction temperature: Can lead to undesired side reactions. 3. Presence of impurities in starting materials.1. Use a milder base like sodium carbonate or an organic base. 2. Conduct the reaction at a lower temperature for a longer duration. 3. Ensure the purity of phenacyl bromide and malononitrile before starting the reaction.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. Try trituration with a non-polar solvent like hexane to induce crystallization.
Reaction Stalls Before Completion 1. Insufficient amount of base. 2. Deactivation of the base over time.1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Add the base in portions throughout the reaction to maintain its activity.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Na₂CO₃ (1.1)EthanolReflux6~65
2K₂CO₃ (1.1)EthanolReflux4~75
3Triethylamine (1.2)EthanolReflux8~70
4Piperidine (cat.)Ethanol505~80
5K₂CO₃ (1.1)DMF603~85
6K₂CO₃ (1.1)AcetonitrileReflux5~78
7KOH (1.0)EthanolRoom Temp12~50 (with byproducts)

Note: The data in this table is a representative summary based on typical outcomes for similar reactions and should be used as a guideline for optimization.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Phenacyl bromide

  • Malononitrile

  • Potassium carbonate (anhydrous)

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • To a solution of malononitrile (1.0 equivalent) in absolute ethanol, add anhydrous potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the malononitrile anion.

  • To this suspension, add a solution of phenacyl bromide (1.0 equivalent) in absolute ethanol dropwise over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring.

  • A solid precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product in a desiccator or a vacuum oven.

  • For further purification, recrystallize the crude product from hot ethanol.

Visualizations

Reaction_Pathway Malononitrile Malononitrile Intermediate1 Malononitrile Anion Malononitrile->Intermediate1 + Base PhenacylBromide Phenacyl Bromide Base Base (e.g., K₂CO₃) Intermediate2 Alkylated Intermediate Intermediate1->Intermediate2 + Phenacyl Bromide Product This compound Intermediate2->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Malononitrile and Base in Ethanol B Add Phenacyl Bromide Solution Dropwise A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool and Pour into Ice Water D->E F Filter Precipitate E->F G Recrystallize from Ethanol F->G

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield Issue Q1 Check Base Is the base appropriate? Is the amount sufficient? Start->Q1 A1_1 Use a milder base (e.g., Na₂CO₃, Et₃N) Q1->A1_1 No (Byproducts) A1_2 Use a slight excess (1.1-1.2 equiv.) Q1->A1_2 No (Stalled) Q2 Check Temperature Is it too low? Is it too high? Q1->Q2 Yes A2_1 Increase temperature moderately (e.g., to 50°C or reflux) Q2->A2_1 Too Low A2_2 Decrease temperature and increase reaction time Q2->A2_2 Too High Q3 Check Solvent Is it appropriate? Q2->Q3 Optimized A3 Try alternative polar aprotic solvents (DMF, Acetonitrile) Q3->A3

Caption: A troubleshooting decision tree for low yield issues.

Technical Support Center: Synthesis of 2-Aminofurans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 2-aminofurans. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these valuable heterocyclic compounds.

Troubleshooting Guides

Common By-product Formation and Mitigation Strategies

The synthesis of 2-aminofurans can be accompanied by the formation of several by-products, which can complicate purification and reduce the yield of the desired product. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solutions
Formation of Isomeric Furans In Feist-Benary type syntheses, the intermediate 1,4-dicarbonyl compound can undergo an alternative Paal-Knorr type cyclization, leading to a regioisomeric furan by-product.Optimize the reaction conditions to favor the desired cyclization pathway. This may involve adjusting the base, solvent, and temperature. For instance, using a milder base or a non-polar solvent can sometimes suppress the Paal-Knorr cyclization.
Presence of Hydroxydihydrofurans An "interrupted" Feist-Benary reaction can lead to the formation of stable hydroxydihydrofuran intermediates that are not fully dehydrated to the desired 2-aminofuran.[1]Ensure complete dehydration by adjusting the reaction time, temperature, or by using a dehydrating agent. Post-reaction acidic work-up can also facilitate the elimination of water.
Formation of 2-Aminopyrans During multicomponent reactions intended for 2-aminofuran synthesis, a competing reaction pathway can lead to the formation of isomeric 2-aminopyrans.[2][3][4]The choice of reactants and catalysts is crucial. Some multicomponent strategies are specifically designed to favor the formation of 2-aminofurans over 2-aminopyrans.[2][3][4] Carefully review the literature for selective protocols.
Product Decomposition (Discoloration, Low Yield) 2-Aminofurans, particularly those lacking electron-withdrawing groups, can be unstable and prone to decomposition, leading to colored impurities and reduced yields.[5]Work-up and purification should be performed as quickly as possible under mild, and preferably inert, conditions. Avoid exposure to strong acids and prolonged heating. The use of electron-withdrawing substituents on the furan ring can enhance stability.
Formation of Ring-Opened Products The furan ring of 2-aminofurans can be susceptible to cleavage under certain conditions, especially in aqueous or acidic environments during work-up.[5]Use non-aqueous work-up procedures whenever possible. If an aqueous wash is necessary, use neutral or slightly basic water and minimize contact time.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

A1: The formation of dark-colored mixtures is often indicative of product decomposition. 2-Aminofurans can be sensitive to air, light, and heat. To minimize decomposition, it is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon), protect the reaction from light, and maintain the recommended reaction temperature. During work-up and purification, avoid prolonged exposure to elevated temperatures and consider using techniques like flash chromatography with a deactivated silica gel to reduce contact time with the stationary phase.

Q2: I am observing a significant amount of an isomeric furan in my final product. How can I confirm its structure and how do I get rid of it?

A2: The formation of an isomeric furan is likely due to a competing Paal-Knorr type cyclization of a 1,4-dicarbonyl intermediate. To confirm its structure, you will need to isolate the by-product and characterize it using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The chemical shifts and coupling constants in the NMR spectra will be distinct for the different regioisomers. Separation of the isomers can often be achieved by careful column chromatography, sometimes requiring the use of different solvent systems or stationary phases. To prevent its formation, try modifying the reaction conditions as suggested in the troubleshooting guide, for example, by changing the base or solvent.

Q3: I believe I have isolated a hydroxydihydrofuran intermediate. What are the key spectroscopic features to look for?

A3: A hydroxydihydrofuran intermediate will have distinct spectroscopic features compared to the aromatic 2-aminofuran. In the 1H NMR spectrum, you would expect to see signals for aliphatic protons in the dihydrofuran ring, and a signal for the hydroxyl proton. The 13C NMR spectrum would show sp3-hybridized carbon signals for the dihydrofuran ring. In the mass spectrum, the molecular ion peak will correspond to the hydrated product (M+18 compared to the dehydrated furan).

Q4: How can I improve the stability of my synthesized 2-aminofuran?

A4: The stability of 2-aminofurans is significantly influenced by the substituents on the furan ring. Electron-withdrawing groups (e.g., esters, nitriles, ketones) at the 3- or 5-position can increase the stability of the molecule by delocalizing the electron density of the amino group. If your synthetic route allows, consider incorporating such groups. For storage, it is best to keep the purified 2-aminofuran under an inert atmosphere, at low temperature, and protected from light.

Data Presentation

By-product Formation in a Representative Feist-Benary Synthesis of a 2-Aminofuran
Reaction Condition Desired 2-Aminofuran Yield (%) Isomeric Furan By-product Yield (%) Hydroxydihydrofuran By-product Yield (%)
Triethylamine, Ethanol, Reflux, 12h65155
Potassium Carbonate, DMF, 80°C, 8h7583
DBU, Acetonitrile, RT, 24h70108

Note: These are representative yields and can vary significantly based on the specific substrates used.

Experimental Protocols

Key Experiment: Feist-Benary Synthesis of a Substituted 2-Aminofuran

This protocol is a general guideline for the synthesis of a 2-aminofuran via the Feist-Benary reaction.

Materials:

  • α-Halo ketone (1.0 eq)

  • β-Ketoester or β-diketone (1.1 eq)

  • Base (e.g., triethylamine, potassium carbonate) (1.5 eq)

  • Anhydrous solvent (e.g., ethanol, DMF, acetonitrile)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the β-ketoester/β-diketone and the anhydrous solvent.

  • Add the base to the solution and stir for 15-30 minutes at room temperature to form the enolate.

  • Slowly add a solution of the α-halo ketone in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent and washing with water or brine.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-aminofuran.

Troubleshooting during the protocol:

  • If the reaction is sluggish, a stronger base or higher temperature may be required. However, be aware that harsher conditions may promote by-product formation.

  • If a significant amount of the hydroxydihydrofuran intermediate is observed, prolonging the reaction time or adding a catalytic amount of a mild acid during work-up may facilitate dehydration.

Visualizations

Logical Flow for Troubleshooting By-product Formation

troubleshooting_flow start By-product Detected isomeric_furan Isomeric Furan? start->isomeric_furan hydroxydihydrofuran Hydroxydihydrofuran? isomeric_furan->hydroxydihydrofuran No optimize_cyclization Optimize Cyclization: - Modify base/solvent - Adjust temperature isomeric_furan->optimize_cyclization Yes aminopyran 2-Aminopyran? hydroxydihydrofuran->aminopyran No force_dehydration Force Dehydration: - Prolong reaction time - Increase temperature - Acidic work-up hydroxydihydrofuran->force_dehydration Yes decomposition Decomposition? aminopyran->decomposition No change_protocol Change Protocol: - Use selective  multicomponent reaction aminopyran->change_protocol Yes mild_conditions Use Milder Conditions: - Inert atmosphere - Lower temperature - Shorter reaction time decomposition->mild_conditions Yes end Pure 2-Aminofuran decomposition->end No optimize_cyclization->end force_dehydration->end change_protocol->end mild_conditions->end

Caption: Troubleshooting workflow for identifying and mitigating common by-products.

Reaction Mechanism: Feist-Benary vs. Paal-Knorr By-product Formation

reaction_pathways cluster_feist_benary Feist-Benary Pathway (Desired) cluster_paal_knorr Paal-Knorr Pathway (By-product) A α-Halo Ketone + β-Dicarbonyl B Alkylation A->B C 1,4-Dicarbonyl Intermediate B->C D Intramolecular Condensation C->D F 1,4-Dicarbonyl Intermediate E 2-Aminofuran D->E G Enolization & Cyclization F->G H Isomeric Furan G->H

Caption: Competing reaction pathways in 2-aminofuran synthesis.

References

Technical Support Center: Column Chromatography of 2-Amino-5-phenyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive protocol and troubleshooting advice for the purification of "2-Amino-5-phenyl-3-furonitrile" using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Experimental Protocol: Purification of this compound

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography. Given the compound's amino group, which can interact strongly with the acidic silanol groups on the silica surface, modifications to the mobile phase may be necessary to achieve optimal separation.[1][2][3]

Materials and Key Parameters

The following table summarizes the recommended materials and parameters for the column chromatography procedure.

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate (EtOAc) in Hexane (e.g., 5% to 50% EtOAc). A small amount of triethylamine (~0.1%) or ammonia in methanol can be added to the eluent to reduce tailing.[2][4]
TLC Analysis Silica gel plates with F254 indicator. Develop with various ratios of Hexane:EtOAc to find optimal separation.
Optimal TLC Rf Value Aim for an Rf of 0.15-0.35 for the target compound to ensure good separation on the column.[5]
Sample Preparation Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a dry loading.
Column Dimensions Choose a column diameter and length appropriate for the amount of crude material to be purified.
Fraction Collection Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
Fraction Analysis Analyze collected fractions by TLC to identify those containing the pure product.
Detailed Methodology
  • Thin-Layer Chromatography (TLC) Analysis:

    • Before packing the column, determine the optimal solvent system using TLC.[6]

    • Spot the crude mixture on a TLC plate and develop it in chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

    • The ideal solvent system will give your target compound an Rf value between 0.15 and 0.35, with good separation from impurities.[5]

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc in hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude "this compound" in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column at a reasonable rate.[7][8] For example, start with 5% EtOAc in hexane, and slowly increase the concentration of EtOAc to 10%, 20%, and so on.

    • A stepwise gradient, where the solvent composition is changed in discrete steps, is often practical for manual chromatography.[9]

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the separation by spotting fractions onto TLC plates, developing them, and visualizing the spots under UV light.

    • Combine the fractions that contain the pure "this compound".

  • Product Recovery:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC TLC Analysis (Determine Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry Method) Pack->Load Elute Elute with Gradient (Hexane -> EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

References

Technical Support Center: Synthesis of 2-Amino-5-phenyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-phenyl-3-furonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and accessible method for the synthesis of 2-amino-3-cyanofurans, including the target molecule this compound, involves the condensation of an α-haloketone with malononitrile in the presence of a base. For the synthesis of this compound, phenacyl bromide (or phenacyl chloride) and malononitrile are the typical starting materials.

Q2: What is the general mechanism of this reaction?

A2: The reaction proceeds via a base-mediated cascade of reactions. Initially, the base deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the α-carbon of the phenacyl halide and displacing the halide. The resulting intermediate undergoes an intramolecular Thorpe-Ziegler type cyclization, followed by tautomerization to yield the stable 2-aminofuran ring system.

Q3: My yield of this compound is consistently low. What are the potential causes?

A3: Low yields can stem from several factors, including suboptimal reaction conditions, degradation of reactants or products, and the formation of side products. Common issues include an inappropriate choice of base or solvent, incorrect reaction temperature, and premature precipitation of the product. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential problems and solutions.

Q4: I am observing a significant amount of a viscous, polymeric side product. What could this be?

A4: The formation of polymeric material is often attributed to the self-condensation of malononitrile under basic conditions, a reaction known as the Thorpe-Ziegler polymerization. This can be mitigated by controlling the reaction temperature, the rate of addition of the base, and using a less reactive base.

Q5: How can I effectively purify the final product?

A5: Purification of this compound is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel may be necessary. It is crucial to ensure the complete removal of the base and any inorganic salts during the work-up procedure.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of 2-amino-3-cyanofurans. Optimization of specific parameters may be required to achieve the best results in your laboratory setting.

Materials:

  • Phenacyl bromide (or chloride)

  • Malononitrile

  • Base (e.g., triethylamine, potassium carbonate, sodium ethoxide)

  • Solvent (e.g., ethanol, dimethylformamide (DMF), acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenacyl bromide (1 equivalent) and malononitrile (1.1 equivalents) in the chosen solvent.

  • Slowly add the base (1.2 equivalents) to the solution at room temperature. The addition can be done dropwise if a liquid base like triethylamine is used, or portion-wise for a solid base like potassium carbonate.

  • After the addition is complete, stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) for a period of 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it may be the desired product.

  • Pour the reaction mixture into cold water and stir. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Dry the crude product and then purify it by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the expected impact of different reaction parameters on the yield of this compound, based on general principles of similar organic reactions. This data is illustrative and should be used as a guide for optimization.

ParameterConditionExpected Impact on YieldRationale
Base Weak Base (e.g., K₂CO₃, Et₃N)Moderate to GoodMinimizes side reactions like the self-condensation of malononitrile.
Strong Base (e.g., NaOEt, t-BuOK)Potentially Higher but with more side productsAccelerates the reaction but can also promote undesired pathways.
Solvent Polar Protic (e.g., Ethanol)GoodSolubilizes reactants and facilitates the reaction.
Polar Aprotic (e.g., DMF, Acetonitrile)Good to ExcellentCan enhance the rate of nucleophilic substitution.
Temperature Room TemperatureModerateSlower reaction rate but generally cleaner with fewer side products.
40-60 °CHigherIncreased reaction rate, but may require careful monitoring to avoid side reactions.
> 80 °CPotentially LowerIncreased risk of reactant/product degradation and side product formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive reagents.1. Check the purity and activity of starting materials.
2. Insufficiently strong base.2. Consider using a stronger base or increasing the reaction temperature.
3. Reaction time is too short.3. Extend the reaction time and monitor by TLC.
Formation of a Dark, Tarry Substance 1. Reaction temperature is too high.1. Run the reaction at a lower temperature.
2. Base is too concentrated or added too quickly.2. Add the base slowly and with efficient stirring. Consider using a weaker base.
3. Self-condensation of malononitrile.3. Use a slight excess of phenacyl bromide and control the temperature carefully.
Product is Difficult to Purify 1. Presence of unreacted starting materials.1. Optimize the stoichiometry of the reactants.
2. Formation of multiple side products.2. Adjust reaction conditions (base, solvent, temperature) to improve selectivity.
3. Incomplete removal of the catalyst/base.3. Ensure thorough washing of the crude product during work-up.
Inconsistent Yields 1. Variability in reagent quality.1. Use reagents from a reliable source and of consistent purity.
2. Poor control of reaction parameters.2. Carefully control temperature, stirring rate, and addition rates.
3. Atmospheric moisture affecting the reaction.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Mix Phenacyl Bromide & Malononitrile in Solvent base_addition 2. Add Base (e.g., Triethylamine) reagents->base_addition reaction 3. Stir at RT or Heat (Monitor by TLC) base_addition->reaction workup 4. Quench with Water & Precipitate Product reaction->workup filtration 5. Filter and Wash Crude Product workup->filtration purification 6. Recrystallize from Ethanol filtration->purification product Pure 2-Amino-5-phenyl- 3-furonitrile purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_base Evaluate Base Strength and Addition Rate start->check_base check_temp Analyze Reaction Temperature start->check_temp check_time Verify Reaction Time start->check_time reagent_issue Impure Reagents or Incorrect Stoichiometry check_reagents->reagent_issue base_issue Base too Weak or Added Improperly check_base->base_issue temp_issue Suboptimal Temperature (Too Low or Too High) check_temp->temp_issue time_issue Incomplete Reaction check_time->time_issue solution_reagents Use Pure Reagents & Optimize Stoichiometry reagent_issue->solution_reagents Solution solution_base Use Stronger Base or Control Addition base_issue->solution_base Solution solution_temp Optimize Temperature temp_issue->solution_temp Solution solution_time Increase Reaction Time time_issue->solution_time Solution

Caption: A decision-making diagram for troubleshooting low product yield.

Troubleshooting common issues in furan ring synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Furan Ring Synthesis

Welcome to the technical support center for furan ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of furan rings. The following guides are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Reaction Yields

Question 1: My Paal-Knorr furan synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, are a frequent issue.[1][2] The primary causes often revolve around incomplete reaction, side product formation, or suboptimal reaction conditions.[1][3]

Troubleshooting Steps:

  • Catalyst Choice and Loading: The type and concentration of the acid catalyst are critical. While traditional methods use strong protic acids like H₂SO₄ or HCl, these can sometimes lead to degradation of sensitive substrates.[3] Consider using milder Lewis acids or solid acid catalysts which have shown to be effective and can simplify workup.[1]

  • Reaction Temperature and Time: Prolonged heating can lead to decomposition of the furan product or starting materials.[1] It is crucial to monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time. Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.[4]

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. While some reactions can be run neat, others benefit from a solvent that can effectively dissolve the reactants and facilitate the reaction.[5] In some cases, ionic liquids have been used as both solvent and catalyst.[1]

  • Water Removal: The Paal-Knorr synthesis is a dehydration reaction.[1] Efficient removal of water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Starting Material Purity: Ensure the 1,4-dicarbonyl compound is pure. Impurities can interfere with the reaction and lead to the formation of side products.

Question 2: I am experiencing poor yields in my Feist-Benary furan synthesis. What factors should I investigate?

Answer: The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[6][7] Low yields can often be attributed to side reactions, incorrect base selection, or inappropriate reaction conditions.

Troubleshooting Steps:

  • Base Selection: The choice of base is crucial. Strong bases like NaOH may cause hydrolysis of ester groups or promote self-condensation of the starting materials.[6] Milder bases such as pyridine, triethylamine, or ammonia are generally preferred.[6][7]

  • Nature of the Halogen: The reactivity of the α-halo ketone can influence the reaction. α-chloro or α-bromo ketones are typically good substrates. α-iodo ketones may be more reactive but can also lead to unwanted side reactions.[6]

  • Side Reactions: A common side reaction is the formation of a C-alkylated intermediate that fails to cyclize, or the formation of other furan isomers via a Paal-Knorr type pathway if the intermediate tricarbonyl compound is formed.[8] Careful control of reaction temperature and stoichiometry can help minimize these side products.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures (50-100°C).[6] However, excessively high temperatures or prolonged heating can lead to decomposition.[6] Optimization of the temperature is recommended for your specific substrates.

Category 2: Side Reactions and Impurities

Question 3: I am observing significant side product formation in my furan synthesis. How can I identify and minimize these impurities?

Answer: Side product formation is a common challenge and can arise from various factors including the reaction mechanism itself, impurities in the starting materials, or non-optimal reaction conditions.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting side product formation.

G start Side Product Formation Observed check_purity 1. Analyze Starting Material Purity (NMR, GC-MS) start->check_purity analyze_side_products 2. Characterize Side Products (NMR, MS, IR) start->analyze_side_products optimize_conditions 3. Optimize Reaction Conditions start->optimize_conditions impure_sm Purify Starting Materials check_purity->impure_sm known_sp Address Known Pathway (e.g., change catalyst, temp) analyze_side_products->known_sp unknown_sp Hypothesize Formation Pathway analyze_side_products->unknown_sp temp Adjust Temperature optimize_conditions->temp catalyst Change Catalyst/Base optimize_conditions->catalyst solvent Vary Solvent optimize_conditions->solvent end Minimized Side Products impure_sm->end known_sp->end unknown_sp->optimize_conditions temp->end catalyst->end solvent->end

Caption: Troubleshooting workflow for minimizing side products.

Common Side Reactions and Solutions:

  • Polymerization: Furan and its derivatives can be sensitive to strong acids and may polymerize. Using milder catalysts or shorter reaction times can mitigate this.

  • Ring Opening: In some cases, the furan ring can undergo acid-catalyzed ring-opening. This is more prevalent with highly activated furans.

  • Incomplete Dehydration: In the Paal-Knorr synthesis, the hemiacetal intermediate may be stable under certain conditions, leading to incomplete conversion to the furan. Ensuring sufficient acid concentration and/or temperature can promote the final dehydration step.

Category 3: Purification Challenges

Question 4: I am having difficulty purifying my furan product from the reaction mixture. What are some effective purification strategies?

Answer: The purification of furans can be challenging due to their potential volatility, sensitivity to acid, and the presence of closely related impurities.

Purification Techniques:

  • Distillation: For volatile furans, distillation is a common purification method.[9] High vacuum distillation can be particularly useful for higher boiling point derivatives to avoid thermal decomposition.[10]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying a wide range of furan derivatives.[11] However, some furans can be acid-sensitive and may decompose on silica gel. In such cases, using a deactivated silica gel (e.g., treated with triethylamine) or switching to a different stationary phase like alumina may be beneficial.

  • Extraction: A standard aqueous workup is often the first step in purification. Quenching the reaction with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether), can effectively remove many inorganic impurities.

  • Adsorption: Methods involving adsorption onto activated carbon have been developed for purifying furan derivatives from reaction mixtures.[12] This can be a scalable and efficient method, particularly in industrial settings.

Quantitative Data Summary

Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of a Model Pyrrole

While this table focuses on pyrrole synthesis via the Paal-Knorr reaction, the relative effectiveness of these catalysts can provide insights for furan synthesis.

EntryCatalystCatalyst Loading (mol%)Time (min)Yield (%)
1Ni[13]+montmorillonite5587
2Co[13]+montmorillonite5581
3Cu[13]+montmorillonite5576
4K10 montmorillonite-572

Data adapted from a study on Paal-Knorr pyrrole synthesis, which shares mechanistic similarities with furan synthesis.[14]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol is a representative example of the Paal-Knorr synthesis.

Materials:

  • 2,5-Hexanedione

  • Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Amberlyst-15)

  • Solvent (optional, e.g., toluene)

  • Dean-Stark apparatus (if using a solvent)

Procedure:

  • To a round-bottom flask, add 2,5-hexanedione.

  • If using a solvent, add toluene and equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a specified weight of a solid acid catalyst).

  • Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, monitor the collection of water.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by distillation to obtain 2,5-dimethylfuran.

Logical Relationship Diagram for Paal-Knorr Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_products Products 1,4-Dicarbonyl 1,4-Dicarbonyl Cyclization & Dehydration Cyclization & Dehydration 1,4-Dicarbonyl->Cyclization & Dehydration Acid Catalyst Acid Catalyst Acid Catalyst->Cyclization & Dehydration Furan Furan Cyclization & Dehydration->Furan Water Water Cyclization & Dehydration->Water

Caption: Key components and process of the Paal-Knorr furan synthesis.

References

Stability and degradation of "2-Amino-5-phenyl-3-furonitrile" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Amino-5-phenyl-3-furonitrile

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and degradation of "this compound" under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My assay shows a decrease in the concentration of this compound after treatment with dilute acid. What is likely happening?

A1: this compound contains a furan ring, which is susceptible to acid-catalyzed ring opening.[1][2][3][4] The lone pair of electrons on the furan oxygen can be protonated under acidic conditions, leading to the formation of reactive intermediates that can undergo nucleophilic attack by water, resulting in ring cleavage.[1][5] Additionally, the nitrile group can undergo acid-catalyzed hydrolysis to form a carboxylic acid.[6][7]

Q2: I am observing the formation of a new, more polar compound when I expose this compound to basic conditions. What could this new compound be?

A2: Under basic conditions, the nitrile group of this compound is likely to undergo hydrolysis. Initially, this would form the corresponding amide, and upon further hydrolysis, it would yield the carboxylate salt, which is significantly more polar than the starting material.[6][8] The furan ring is generally more stable under basic conditions compared to acidic conditions.

Q3: Are there any specific storage conditions recommended for this compound to ensure its stability?

A3: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light and moisture. It is crucial to avoid acidic environments. Storing the compound as a solid is preferable to in-solution, especially in protic solvents, to minimize potential hydrolysis.

Q4: I need to perform a reaction with this compound in an acidic medium. How can I minimize its degradation?

A4: If acidic conditions are unavoidable, it is recommended to use the mildest possible acid and the lowest effective concentration. Running the reaction at a lower temperature can also help to reduce the rate of degradation. Monitoring the reaction progress closely and minimizing the reaction time are crucial. The use of aprotic solvents may also help to reduce the extent of hydrolysis.

Q5: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for monitoring the stability of this compound and separating it from its potential degradation products. Mass spectrometry (MS) coupled with HPLC can be used to identify the structures of any degradation products formed.

Hypothetical Degradation Pathways

The following diagrams illustrate the plausible degradation pathways of this compound under acidic and basic conditions based on general principles of organic chemistry.

G cluster_acid Acidic Degradation A This compound B Protonated Furan Intermediate A->B H+ D 2-Amino-5-phenyl-3-furancarboxylic acid A->D H2O, H+ C Ring-Opened Intermediate (e.g., a 1,4-dicarbonyl compound) B->C H2O E Further Degradation Products C->E D->E

Caption: Hypothetical acidic degradation pathway.

G cluster_base Basic Degradation F This compound G 2-Amino-5-phenyl-3-furanamide F->G H2O, OH- (mild) H 2-Amino-5-phenyl-3-furancarboxylate G->H H2O, OH- (strong)

Caption: Hypothetical basic degradation pathway.

Summary of Potential Degradation

ConditionStabilityPotential Degradation ProductsPlausible Mechanism
Acidic (e.g., 0.1 M HCl) Low 2-Amino-5-phenyl-3-furancarboxylic acid, ring-opened products (e.g., 1,4-dicarbonyl compounds), and further degradation products.Acid-catalyzed hydrolysis of the nitrile group and acid-catalyzed ring opening of the furan moiety.[1][2][3][4][6][7]
Basic (e.g., 0.1 M NaOH) Moderate 2-Amino-5-phenyl-3-furanamide (under milder conditions), 2-Amino-5-phenyl-3-furancarboxylate (under stronger conditions).Base-catalyzed hydrolysis of the nitrile group.[6][8]
Neutral (Aqueous) Moderate to High Minimal degradation expected at neutral pH and ambient temperature.Slow hydrolysis of the nitrile may occur over extended periods, especially with heating.
Oxidative (e.g., H2O2) Moderate Oxidized products of the furan ring and amino group.The electron-rich furan ring and the amino group are susceptible to oxidation.
Photolytic (UV light) Unknown Potential for photodecomposition.Aromatic and heterocyclic compounds can undergo photolytic degradation.
Thermal Unknown Potential for thermal decomposition.Stability will depend on the temperature and duration of exposure.

Experimental Protocols: Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on "this compound" to assess its stability under acidic and basic conditions.

Objective:

To evaluate the stability of this compound in the presence of acidic and basic stress agents and to identify potential degradation products.

Materials:
  • This compound

  • Hydrochloric acid (HCl), 1.0 M and 0.1 M

  • Sodium hydroxide (NaOH), 1.0 M and 0.1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • HPLC system with UV detector

  • pH meter

Experimental Workflow Diagram

G A Prepare Stock Solution of This compound B Acidic Degradation (Add HCl) A->B C Basic Degradation (Add NaOH) A->C D Control Sample (No Stressor) A->D E Incubate Samples (e.g., RT, 60°C) B->E C->E D->E F Withdraw Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) E->F G Neutralize Aliquots F->G H Dilute to Final Concentration G->H I Analyze by HPLC H->I

Caption: Workflow for forced degradation studies.

Procedure:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Acidic Hydrolysis:

  • To a volumetric flask, add a known volume of the stock solution.

  • Add an equal volume of 1.0 M HCl (for more aggressive stress) or 0.1 M HCl (for milder stress).

  • Dilute to the final volume with the solvent mixture. The final concentration of the drug should be appropriate for HPLC analysis (e.g., 100 µg/mL).

  • Prepare a control sample with the drug in the solvent mixture without acid.

  • Incubate the samples at room temperature and an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

3. Basic Hydrolysis:

  • Follow the same procedure as for acidic hydrolysis, but use 1.0 M NaOH or 0.1 M NaOH instead of HCl.

  • Neutralize the withdrawn aliquots with an equivalent amount of HCl before HPLC analysis.

4. HPLC Analysis:

  • Analyze the samples by a stability-indicating HPLC method.

  • The method should be capable of separating the parent compound from all potential degradation products.

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point.

  • If possible, identify the degradation products by comparing their retention times with known standards or by using LC-MS.

References

Technical Support Center: Purification of 2-Amino-5-phenyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of "2-Amino-5-phenyl-3-furonitrile".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, often proceeding via a reaction analogous to the Gewald synthesis, can lead to several impurities. These can include:

  • Unreacted Starting Materials: Residual phenacyl bromide and malononitrile are common impurities if the reaction does not go to completion.

  • Byproducts: Side reactions can lead to the formation of various byproducts. For instance, self-condensation of phenacyl bromide can occur.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can lead to the corresponding carboxylic acid or amide, particularly if the reaction or work-up conditions are not carefully controlled.

Q2: What is the recommended first-line purification method for crude this compound?

A2: Recrystallization is the most common and effective initial purification method for removing the majority of impurities from the crude product. It is a cost-effective and scalable technique suitable for obtaining material of moderate to high purity.

Q3: When is it necessary to use column chromatography for purification?

A3: Column chromatography is recommended under the following circumstances:

  • When recrystallization fails to remove closely related impurities.

  • If the crude product is an oil or a non-crystalline solid.

  • When very high purity (>99.5%) is required, for example, for analytical standards or final drug substance.

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the desired product from its impurities. Visualization under UV light is typically effective for this compound. For more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. Seeding the solution with a small crystal of the pure product can also induce crystallization.
The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a solvent system where the compound has lower solubility at room temperature and below.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent. Ensure the cooling process is slow to allow for proper crystal lattice formation.
High concentration of impurities.Perform a preliminary purification step, such as a wash with a suitable solvent, before recrystallization.
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter paper. Add a small amount of extra hot solvent just before filtration.
Colored impurities persist in the crystals. The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
Issue Possible Cause Recommended Solution
Poor separation of spots (overlapping bands). Inappropriate mobile phase polarity.Adjust the eluent polarity. For normal phase silica gel, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio) for better separation of less polar compounds and vice-versa.
Column overloading.Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the product band. The compound is too polar for the mobile phase.Increase the polarity of the mobile phase. Adding a small amount of a more polar solvent like methanol can help. For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.
The compound is interacting too strongly with the stationary phase.Consider using a different stationary phase, such as alumina or a bonded phase like an amine-functionalized silica gel.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A step gradient or a continuous gradient elution might be necessary.
Cracking of the silica gel bed. Improper packing of the column or running the solvent too fast.Ensure the column is packed uniformly as a slurry. Run the mobile phase at a steady, moderate flow rate.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on preliminary solubility tests, a mixture of ethanol and water is often effective. The crude product should be soluble in hot ethanol and less soluble in cold water.

  • Dissolution: In a fume hood, suspend the crude "this compound" in a minimal amount of hot ethanol in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization8598.575Solvent: Ethanol/Water (3:1)
Flash Column Chromatography85>99.560Stationary Phase: Silica Gel (230-400 mesh), Eluent: Hexane/Ethyl Acetate Gradient (10% to 40%)

Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Phenacyl Bromide, Malononitrile) reaction Reaction start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization Initial Cleanup column_chromatography Column Chromatography recrystallization->column_chromatography High Purity Needed pure_product Pure Product (>99.5%) recrystallization->pure_product Sufficient Purity (>98%) column_chromatography->pure_product

Caption: A general workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Product Analysis recrystallize Attempt Recrystallization start->recrystallize Solid Crude column_chrom Perform Column Chromatography start->column_chrom Oily/Complex Mixture check_purity1 Purity Check (TLC/HPLC) recrystallize->check_purity1 success Pure Product Obtained check_purity1->success Purity > 98% oiling_out Oiling Out Occurs check_purity1->oiling_out Impure/Oily low_recovery Low Recovery check_purity1->low_recovery Pure but low yield oiling_out->column_chrom low_recovery->column_chrom Optimize or switch check_purity2 Purity Check (TLC/HPLC) column_chrom->check_purity2 success2 Pure Product Obtained check_purity2->success2 Purity > 99.5% poor_separation Poor Separation check_purity2->poor_separation Impure Fractions poor_separation->column_chrom Optimize Conditions

Caption: A decision-making diagram for troubleshooting the purification of this compound.

Technical Support Center: Scalable Synthesis of 2-Amino-5-phenyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scalable synthesis of 2-Amino-5-phenyl-3-furonitrile. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis, focusing on a primary synthetic route involving the base-catalyzed condensation of a phenacyl precursor and malononitrile.

Observed Issue Potential Cause Recommended Action
Low or No Product Yield 1. Ineffective Base: The chosen base may be too weak or not sufficiently soluble in the reaction medium to deprotonate the malononitrile effectively.1a. Base Selection: Switch to a stronger base such as sodium ethoxide or sodium hydride. 1b. Solvent Change: Ensure the solvent can dissolve the base and starting materials. A switch from a protic solvent like ethanol to an aprotic solvent like THF or DMF might be necessary, especially when using a strong base like NaH.
2. Low Reaction Temperature: The activation energy for the cyclization step may not be reached.2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature without significant byproduct formation.
3. Poor Quality Starting Materials: Impurities in the phenacyl precursor or malononitrile can interfere with the reaction.3. Reagent Purity: Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). Recrystallize or purify reagents if necessary.
Formation of Significant Byproducts 1. Polymerization of Malononitrile: In the presence of a strong base, malononitrile can self-condense or polymerize.1a. Controlled Addition: Add the base slowly to a cooled solution of the phenacyl precursor and malononitrile. 1b. Stoichiometry: Use a slight excess of the phenacyl precursor relative to malononitrile.
2. Aldol Condensation: The phenacyl precursor can undergo self-condensation.[1][2]2. Temperature Control: Maintain a lower reaction temperature during the initial phase of the reaction.
3. Hydrolysis of Nitrile Group: Presence of water and strong base can lead to the hydrolysis of the nitrile to a carboxylic acid or amide.3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with strong bases like sodium hydride.
Product Purity Issues After Isolation 1. Co-precipitation of Starting Materials: Unreacted starting materials may crystallize with the product.1. Recrystallization: Perform recrystallization from a suitable solvent system. A solvent/anti-solvent system can be effective.
2. Presence of Colored Impurities: Tarry byproducts from side reactions can contaminate the final product.2a. Activated Carbon: Treat the crude product solution with activated carbon to adsorb colored impurities before crystallization. 2b. Column Chromatography: If impurities are persistent, purification by column chromatography may be necessary, although this can be challenging at a larger scale.
Difficulty in Product Isolation 1. Product is an Oil or Gummy Solid: The product may not crystallize easily from the reaction mixture.1a. Solvent Screening: Experiment with different solvents to induce crystallization. Trituration with a non-polar solvent like hexane can sometimes yield a solid. 1b. Seeding: Use a small crystal of pure product to induce crystallization.
2. Emulsion Formation During Workup: During aqueous workup, an emulsion may form, making phase separation difficult.2. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A widely applicable method is a variation of the Thorpe-Ziegler reaction. This involves the base-catalyzed condensation of a phenacyl precursor (like 2-hydroxy-1-phenylethan-1-one or 2-bromo-1-phenylethanone) with malononitrile. This one-pot reaction is often favored for its atom economy and potential for high yields.

Q2: How does the choice of base impact the reaction?

A2: The base is critical for deprotonating the active methylene group of malononitrile, initiating the reaction. Weaker bases like triethylamine may lead to slow or incomplete reactions. Stronger bases such as sodium ethoxide or sodium hydride are more effective but require careful control of temperature and moisture to prevent side reactions like polymerization and hydrolysis.

Q3: What are the key parameters to control for a successful scale-up?

A3: For successful scale-up, the following parameters are crucial:

  • Temperature Control: Efficient heat dissipation is critical to prevent runaway reactions and minimize byproduct formation.

  • Mixing: Ensure homogenous mixing to maintain uniform concentrations and temperature throughout the reactor.

  • Rate of Addition: Controlled addition of reagents, especially the base, is essential to manage the reaction exotherm and prevent localized high concentrations.

  • Solvent Selection: The solvent must be able to dissolve reactants and manage heat transfer effectively.

Q4: What are the expected byproducts in this synthesis?

A4: Common byproducts can include polymers of malononitrile, self-condensation products of the phenacyl precursor, and hydrolysis products of the nitrile group. The presence of these impurities can complicate purification and lower the overall yield.

Q5: What are the recommended purification methods for large-scale production?

A5: At a large scale, recrystallization is the preferred method of purification due to its cost-effectiveness and efficiency. If significant impurities persist, a solvent wash or trituration might be employed. While effective at the lab scale, column chromatography is generally not practical for large-scale production due to cost and solvent consumption.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is a representative example based on the Thorpe-Ziegler condensation.

Materials:

  • 2-Bromo-1-phenylethan-1-one (phenacyl bromide)

  • Malononitrile

  • Sodium Ethoxide

  • Ethanol (anhydrous)

  • Diethyl Ether

  • Hydrochloric Acid (1 M)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve malononitrile (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Add a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in anhydrous ethanol dropwise, keeping the temperature below 10°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl.

  • The product will precipitate out of the solution. Filter the solid and wash with cold ethanol and then with diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data Summary

Disclaimer: The following table presents illustrative data based on typical results for this class of reaction. Actual results will vary depending on specific experimental conditions and scale.

Parameter Condition A Condition B Condition C
Base Sodium EthoxidePotassium CarbonateSodium Hydride
Solvent EthanolDMFTHF
Temperature (°C) 78 (Reflux)10066 (Reflux)
Reaction Time (h) 385
Yield (%) 856578
Purity (%) 969295

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Hydroxy-1-phenylethan-1-one 2-Hydroxy-1-phenylethan-1-one Intermediate Adduct Intermediate Adduct 2-Hydroxy-1-phenylethan-1-one->Intermediate Adduct Malononitrile Malononitrile Deprotonated Malononitrile Deprotonated Malononitrile Malononitrile->Deprotonated Malononitrile Base Deprotonated Malononitrile->Intermediate Adduct This compound This compound Intermediate Adduct->this compound Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Base Check Base Strength & Solubility Low_Yield->Check_Base Yes Byproducts Byproducts Present? Low_Yield->Byproducts No Optimize_Temp Optimize Temperature Check_Base->Optimize_Temp Check_Purity Check Reagent Purity Optimize_Temp->Check_Purity Check_Purity->Byproducts Control_Addition Control Reagent Addition Rate Byproducts->Control_Addition Yes Purification_Issues Purification Issues? Byproducts->Purification_Issues No Lower_Temp Lower Initial Temperature Control_Addition->Lower_Temp Anhydrous_Cond Ensure Anhydrous Conditions Lower_Temp->Anhydrous_Cond Anhydrous_Cond->Purification_Issues Recrystallize Recrystallize from Different Solvents Purification_Issues->Recrystallize Yes Success Successful Synthesis Purification_Issues->Success No Activated_Carbon Use Activated Carbon Recrystallize->Activated_Carbon Activated_Carbon->Success

Caption: Troubleshooting workflow for scalable synthesis.

References

Characterization of unexpected products in aminofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common and unexpected challenges during aminofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: My aminofuran synthesis is resulting in a low yield. What are the common causes?

Low yields in aminofuran synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product instability: Aminofurans can be sensitive to acidic or basic conditions, potentially leading to degradation during workup or purification.[1]

  • Side reactions: The formation of unexpected byproducts can consume starting materials and reduce the yield of the desired product.

  • Purification losses: The product may be lost during extraction, filtration, or chromatography. Check all waste streams (aqueous layers, filter cakes, etc.) for the presence of your product.[1]

  • Volatility: Some aminofuran products can be volatile and may be lost during solvent removal under reduced pressure.[1]

Q2: I've observed the formation of an unexpected product in my reaction. What could it be?

The nature of unexpected products often depends on the specific synthetic route and substrates used. One documented example is the formation of a pseudodimer instead of the expected aminofuran when using aromatic amines in the synthesis of 3-amino-5-fluoroalkylfurans.[2]

To characterize the unexpected product, it is crucial to isolate it and use analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Q3: How can I minimize the formation of side products?

Minimizing side products often involves optimizing reaction conditions:

  • Temperature control: Many reactions are sensitive to temperature. Ensure the reaction is maintained at the optimal temperature.

  • Reagent stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to side reactions.

  • Inert atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions.

  • Protecting groups: The use of protecting groups on reactive functional groups, such as the amino group (e.g., with tosyl or benzyl groups), can prevent unwanted side reactions and improve the stability of the furan product.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during aminofuran synthesis and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
No desired product is observed. Inactive reagents: One or more of your starting materials or reagents may have degraded.- Verify the purity and activity of your starting materials and reagents. - If using a solid reagent that has been stored for a long time, its quality may be compromised.[3]
Incorrect reaction conditions: The temperature, solvent, or catalyst may not be appropriate for the transformation.- Double-check the experimental protocol for the correct conditions. - Consider running small-scale experiments to screen different solvents, temperatures, and catalysts.
The reaction starts but does not go to completion. Catalyst deactivation: The catalyst may have been poisoned by impurities in the starting materials or solvent.- Ensure all starting materials and solvents are pure and dry. - Consider adding a fresh portion of the catalyst.
Equilibrium has been reached: The reaction may be reversible and has reached equilibrium.- If possible, remove a byproduct (e.g., water) to drive the reaction forward.
Formation of a dark, tarry substance (resinification). Decomposition of starting materials or products: This can occur at elevated temperatures or in the presence of strong acids or bases.- Lower the reaction temperature. - Use milder reagents or catalysts. - Attempts to use aqueous solutions of glyoxal or methylglyoxal in some aminofuran syntheses have led to significant resinification.[4]
Difficulty in purifying the aminofuran product. Co-elution with impurities: The product and impurities may have similar polarities, making chromatographic separation difficult.- Try different solvent systems for chromatography. - Consider alternative purification techniques such as crystallization, distillation, or derivatization.[5]
Product instability on silica gel: The acidic nature of silica gel can cause degradation of sensitive aminofurans.- Deactivate the silica gel with a base (e.g., triethylamine) before use. - Consider using a different stationary phase, such as alumina.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-5-fluoroalkylfurans [2]

To the corresponding fluorinated starting material (0.4 mmol) in methanol (2 mL), thionyl chloride (1 eq., 0.4 mmol) is slowly added at 0 °C. The mixture is then stirred at room temperature for 30 minutes. The reaction mixture is concentrated to yield the pure product as a hydrochloride salt, which often does not require further purification.

Reactant Quantity
Fluorinated starting material0.4 mmol
Methanol2 mL
Thionyl Chloride0.4 mmol (1 eq.)

Visualizations

Aminofuran_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials reaction Reaction Setup start->reaction reagents Reagents & Solvents reagents->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quenching & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Crystallization) workup->purification purification->workup Impure analysis Characterization (NMR, MS) purification->analysis end Desired Aminofuran analysis->end

Caption: A general experimental workflow for aminofuran synthesis and troubleshooting.

Unexpected_Product_Formation start Fluorovinylamide + Amine intermediate Cyclization Intermediate start->intermediate Intramolecular Cyclization side_reaction Side Reaction start->side_reaction product Desired 3-Aminofuran intermediate->product Primary/Secondary Amine aromatic_amine Aromatic Amine aromatic_amine->side_reaction pseudodimer Unexpected Pseudodimer side_reaction->pseudodimer

Caption: Reaction pathway showing the formation of the desired aminofuran and an unexpected pseudodimer.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-5-phenyl-3-furonitrile and its Thiophene Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the synthesis, physicochemical properties, and potential biological activities of 2-Amino-5-phenyl-3-furonitrile and its isosteric counterpart, 2-Amino-5-phenyl-3-thiophenecarbonitrile, is presented. This guide summarizes available data to inform researchers and scientists in the fields of medicinal chemistry and drug discovery.

This guide provides a comparative overview of two closely related heterocyclic compounds: this compound and 2-Amino-5-phenyl-3-thiophenecarbonitrile. These molecules, differing only by the heteroatom in their five-membered ring (oxygen in the furan, sulfur in the thiophene), offer an interesting case study in bioisosteric replacement. While direct comparative experimental data for these specific parent compounds is limited in publicly available literature, this guide compiles existing information on their synthesis, physicochemical properties, and the biological activities of closely related derivatives to provide a valuable resource for researchers.

Physicochemical Properties

A summary of the basic physicochemical properties of the two title compounds is presented in Table 1. These properties are fundamental to understanding their potential behavior in biological systems and for guiding further research.

PropertyThis compound2-Amino-5-phenyl-3-thiophenecarbonitrile
Molecular Formula C₁₁H₈N₂O[1]C₁₁H₈N₂S
Molecular Weight 184.19 g/mol [2]200.26 g/mol
Appearance Pale to light yellow crystalline solid[1]Off-white to yellow solid
CAS Number 14742-32-6[2]31923-29-8

Table 1. Comparative Physicochemical Data.

Synthesis and Reactivity

The synthesis of 2-aminothiophenes is well-established, with the Gewald reaction being a prominent and versatile method. In contrast, the synthesis of 2-aminofurans can be more challenging, often requiring different strategies.

2-Amino-5-phenyl-3-thiophenecarbonitrile is typically synthesized via the Gewald reaction . This one-pot, multi-component reaction involves the condensation of a ketone (acetophenone in this case), malononitrile, and elemental sulfur in the presence of a basic catalyst. The reaction is known for its operational simplicity and the ability to generate diverse substituted 2-aminothiophenes.

This compound , on the other hand, is not readily synthesized through a direct equivalent of the Gewald reaction. A plausible synthetic route involves the Thorpe-Ziegler reaction , which is a base-catalyzed intramolecular cyclization of a dinitrile.[2] For the synthesis of the furan analog, this would likely start from a γ-hydroxynitrile precursor.

The difference in the heteroatom (oxygen vs. sulfur) also influences the aromaticity and reactivity of the heterocyclic ring. Thiophene is generally considered to be more aromatic than furan. This difference in aromaticity can affect the electron density of the ring and the reactivity of the amino and nitrile substituents.

Experimental Protocols

Synthesis of 2-Amino-5-phenyl-3-thiophenecarbonitrile (Gewald Reaction)

Materials:

  • Acetophenone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • A mixture of acetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.

  • A catalytic amount of morpholine is added to the suspension.

  • The reaction mixture is heated at reflux with stirring for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Hypothetical Synthesis of this compound (via Thorpe-Ziegler Cyclization)

Conceptual Workflow:

SynthesisWorkflow Start Start with a γ-hydroxynitrile precursor Base Treat with a strong base (e.g., NaH, NaOEt) Start->Base Cyclization Intramolecular Thorpe-Ziegler Cyclization Base->Cyclization Tautomerization Tautomerization to form the enamine Cyclization->Tautomerization Product This compound Tautomerization->Product

Figure 1. Conceptual workflow for the synthesis of this compound.

Comparative Biological Activity: An Overview of Derivatives

Direct comparative studies on the biological activity of this compound and 2-Amino-5-phenyl-3-thiophenecarbonitrile are scarce. However, the literature provides insights into the activities of their derivatives, which can be used to infer potential therapeutic applications. Both furan and thiophene-based compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have explored the anticancer potential of 2-aminothiophene and 2-aminofuran derivatives. The core scaffold serves as a versatile building block for the synthesis of compounds targeting various cancer-related pathways.

A hypothetical workflow for assessing the in vitro anticancer activity of these compounds is outlined below.

AnticancerAssayWorkflow Start Prepare stock solutions of This compound and 2-Amino-5-phenyl-3-thiophenecarbonitrile Treatment Treat cells with varying concentrations of the compounds Start->Treatment CellCulture Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) CellCulture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Perform MTT assay to assess cell viability Incubation->MTT Analysis Calculate IC50 values MTT->Analysis Conclusion Compare the cytotoxic effects Analysis->Conclusion

Figure 2. Experimental workflow for in vitro anticancer activity screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound and its thiophene analog)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Signaling Pathways

The anticancer activity of aminofuran and aminothiophene derivatives can be mediated through various signaling pathways. While the specific targets of the parent compounds are not well-defined, related molecules have been shown to induce apoptosis (programmed cell death) and inhibit cell cycle progression. A simplified diagram illustrating a potential mechanism of action is shown below.

SignalingPathway Compound 2-Aminofuran or 2-Aminothiophene Derivative Target Cellular Target (e.g., Kinase, DNA) Compound->Target Pathway Signaling Pathway (e.g., Apoptosis, Cell Cycle) Target->Pathway Effect Biological Effect (e.g., Inhibition of Proliferation, Cell Death) Pathway->Effect

Figure 3. A generalized signaling pathway for anticancer agents.

Conclusion

This compound and its thiophene analog represent a pair of bioisosteres with potential for development in medicinal chemistry. While the synthesis of the thiophene analog is well-documented through the Gewald reaction, the synthesis of the furan counterpart is less straightforward. The inherent differences in the electronic properties of the furan and thiophene rings are likely to translate into distinct biological activities. Although direct comparative data is lacking for the parent compounds, the extensive literature on their derivatives suggests that both scaffolds are promising starting points for the design of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to directly compare the synthesis, physicochemical properties, and biological activities of these two compounds to fully elucidate their structure-activity relationships and therapeutic potential.

References

Structure-activity relationship (SAR) studies of "2-Amino-5-phenyl-3-furonitrile" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-carbonitrile-containing Heterocycles and Related Phenyl-Furan Derivatives

This guide provides a comparative analysis of the structure-activity relationships (SAR) of heterocyclic compounds structurally related to "2-Amino-5-phenyl-3-furonitrile." Due to a lack of direct SAR studies on this specific scaffold, this document extrapolates potential SAR principles from published data on analogous structures, including pyranochromene derivatives and other furan-containing compounds. The information is intended for researchers, scientists, and drug development professionals.

Anticancer Activity of Pyranochromene Derivatives

A study on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, which share a 2-amino-3-carbonitrile moiety with the target scaffold, revealed significant antiproliferative activity against a panel of human tumor cell lines. The SAR of these compounds is summarized below.

Data Presentation: Antiproliferative Activity (IC50 in µM)
CompoundR Group (Aryl)HT-29EA.hy926HCT-116 p53-/-518A2KB-V1MCF-7
1f 3,5-difluorophenyl------
1e 3,4-difluorophenylInactiveInactiveInactiveInactiveInactiveInactive
1g 3,4,5-trifluorophenylInactiveInactiveInactiveInactiveInactiveInactive
1h 3,4-dichlorophenylActiveActiveActiveInactiveInactiveInactive
1j 3-pentafluorothiophenyl0.40.150.04InactiveInactiveInactive
1l 3-cyanophenylModerately ActiveModerately ActiveModerately ActiveModerately ActiveModerately ActiveModerately Active

Data extracted from a study on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles[1]. "-" indicates data not provided.

Key SAR Observations:

  • Halogen Substitution: The position and nature of halogen substituents on the 4-aryl ring significantly impact activity and selectivity. While some fluorinated derivatives were moderately active (1f) or inactive (1e, 1g), the dichlorophenyl analog (1h) showed activity against specific cell lines (HT-29, EA.hy926, and HCT-116)[1].

  • Pentafluorothiophenyl Group: The presence of a 3-pentafluorothiophenyl group (1j) resulted in high potency and selectivity, particularly against EA.hy926 and HCT-116 p53-/- cells[1].

  • Cyano Group: A 3-cyanophenyl substituent (1l) conferred moderate but non-specific activity across all tested cancer cell lines[1].

Experimental Protocols

Antiproliferative Assay:

  • Cell Culture: Human tumor cell lines were grown in appropriate media supplemented with fetal calf serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.

  • MTT Assay: After a 72-hour incubation period, cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at a specific wavelength to quantify the formation of formazan, which is proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from dose-response curves.

Mechanism of Action: Microtubule Disruption and Centrosome De-clustering

Selected active compounds were found to induce G2/M cell cycle arrest in 518A2 melanoma cells. This was associated with microtubule disruption and the phenomenon of centrosome de-clustering, which is a characteristic of cancer cells that cannot form a proper bipolar spindle, leading to genomic instability and cell death[1]. These compounds also exhibited anti-angiogenic effects both in vitro and in vivo[1].

Signaling Pathway Visualization

G cluster_0 Cellular Effects of Active Compounds Compound Active Pyranochromene Derivatives Microtubule Microtubule Disruption Compound->Microtubule Centrosome Centrosome De-clustering Compound->Centrosome Angiogenesis Anti-angiogenesis Compound->Angiogenesis Spindle Bipolar Spindle Formation Failure Microtubule->Spindle Centrosome->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis Cell Death G2M->Apoptosis

Caption: Proposed mechanism of action for active pyranochromene derivatives.

Antitubercular Activity of Furan-2-carboxylic Acid Derivatives

While the core scaffold is different, studies on furan-2-carboxylic acid derivatives provide insights into the importance of the furan ring and substitutions on the phenyl ring for biological activity against Mycobacterium tuberculosis (Mtb).

Data Presentation: MbtI Inhibition and Antitubercular Activity
CompoundR Group (on Phenyl Ring)MbtI IC50 (µM)Mtb MIC99 (µM)
IV 3-cyano-5-(trifluoromethyl)~15< 250
V 2,4-bis(trifluoromethyl)~19> 250

Data extracted from a study on furan-2-carboxylic acid derivatives as MbtI inhibitors[2].

Key SAR Observations:

  • Furan Moiety: The furan ring was identified as a crucial part of the pharmacophore for MbtI inhibition and antimycobacterial activity when compared to other heterocycles like thiophene, thiazole, oxazole, and imidazole[2].

  • Phenyl Ring Substitution: The position of substituents on the phenyl ring is critical. Compound IV, with a 3-cyano-5-(trifluoromethyl)phenyl group, showed comparable inhibitory properties to previous lead compounds but had better antitubercular activity[2]. This highlights the potential importance of electron-withdrawing groups at the meta positions.

Experimental Protocols

MbtI Inhibition Assay:

  • Enzyme Expression and Purification: The salicylate synthase MbtI from M. tuberculosis was expressed and purified.

  • Inhibition Assay: The enzymatic activity was measured in the presence of varying concentrations of the test compounds. The assay typically monitors the conversion of a substrate to a product, and the inhibition is calculated relative to a control without the inhibitor.

  • IC50 Determination: The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) was determined from dose-response curves.

Antitubercular Activity (MIC99) Assay:

  • Bacterial Culture: M. tuberculosis was cultured in an appropriate broth medium.

  • Compound Treatment: The bacteria were exposed to serial dilutions of the test compounds in microplates.

  • Growth Inhibition Measurement: After a defined incubation period, bacterial growth was assessed, typically by measuring optical density or using a viability indicator dye.

  • MIC99 Determination: The minimum inhibitory concentration required to inhibit 99% of bacterial growth (MIC99) was determined.

Logical SAR Workflow for Drug Discovery

The process of elucidating the SAR of a novel compound series follows a logical progression from initial screening to lead optimization.

G cluster_1 Structure-Activity Relationship (SAR) Workflow A Initial Hit Identification (e.g., this compound) B Synthesis of Analogs (Varying Substituents) A->B C Biological Screening (e.g., Antiproliferative, Kinase Inhibition) B->C D Data Analysis (IC50, MIC values) C->D E SAR Elucidation D->E F Lead Optimization E->F F->B Iterative Refinement

Caption: A generalized workflow for SAR studies in drug discovery.

Conclusion and Future Directions

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with systematic variations of substituents on the phenyl ring to establish a clear SAR for this promising scaffold. High-throughput screening against various biological targets, such as kinases and microbial enzymes, could uncover novel therapeutic applications.

References

Comparative In Vitro Biological Evaluation of 2-Amino-3-cyanofuran Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic and kinase inhibitory potential of novel heterocyclic compounds.

The 2-amino-3-cyanofuran scaffold is a promising heterocyclic core in the design of novel therapeutic agents. This guide provides a comparative analysis of the in vitro biological activities of furan-containing compounds and structurally related analogs, focusing on their anticancer and enzyme inhibitory properties. While direct comparative studies on a series of "2-amino-5-phenyl-3-furonitrile" derivatives are limited in the publicly available literature, this document compiles and compares data from various studies on relevant furan derivatives and analogous compounds with different heterocyclic systems. This guide aims to provide a valuable resource for researchers in medicinal chemistry and drug discovery by presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the in vitro biological activity of selected furan-containing compounds and analogous heterocyclic structures against various cancer cell lines and protein kinases. The data highlights the potential of these scaffolds as starting points for the development of novel therapeutic agents.

Compound IDHeterocyclic CoreSubstitutionTarget Cell Line/KinaseActivity (IC50/Ki) µMReference
Furan Derivative 1 Furan2-amino-5-(4-bromophenyl)-3-cyanoMCF-7 (Breast Cancer)4.06[1]
Furan Derivative 2 Furan2-amino-5-(4-chlorophenyl)-3-cyanoMCF-7 (Breast Cancer)2.96[1]
Furanone Derivative 3a Furanone3,4-dibromo-5-(tert-butyldimethylsilyloxy)HCT-116 (Colon Cancer)1.4[2]
Furanone Derivative 3b Furanone3,4-dibromo-5-(triisopropylsilyloxy)HCT-116 (Colon Cancer)Induces Apoptosis[2]
Methanone Derivative 4a Furanfuran-2-yl(4-hydroxyphenyl)methanoneProtein Tyrosine Kinase4.66[3]
Methanone Derivative 8c Furanfuran-2-yl(2,4-dihydroxyphenyl)methanoneProtein Tyrosine Kinase2.72[3]
Pyridine Analog 7b Pyridine2-amino-3-cyano-4,6-diarylMCF-7 (Breast Cancer)3.58[4]
Pyridine Analog 7b Pyridine2-amino-3-cyano-4,6-diarylPC-3 (Prostate Cancer)3.60[4]
Pyridine Analog 7b Pyridine2-amino-3-cyano-4,6-diarylPIM-1 Kinase0.0189[4]
Pyridine Analog 27 Pyridine2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylH460 (Lung Cancer)0.00023[5]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to enable researchers to replicate and build upon the presented findings.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Test compounds dissolved in DMSO

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Protein Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.[3]

Materials:

  • Purified recombinant protein kinase (e.g., Protein Tyrosine Kinase, PIM-1)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase, and the specific substrate.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., staurosporine).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The kinase activity is proportional to the luminescent signal. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Biological Processes

To better understand the experimental workflow and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 2-Amino-3-cyanofuran Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity KinaseAssay Kinase Inhibition Assay Characterization->KinaseAssay IC50 IC50 Determination Cytotoxicity->IC50 KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: General workflow for the synthesis and in vitro evaluation of novel compounds.

apoptosis_pathway Compound Furan Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by furan derivatives.[1]

Conclusion

The compiled data suggests that the 2-amino-3-cyanofuran scaffold and its analogs are promising starting points for the development of novel anticancer agents and kinase inhibitors. The presented in vitro data highlights the importance of the substitution pattern on the heterocyclic ring for biological activity. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of these compounds is warranted to advance their therapeutic potential. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers to design and execute further studies in this area.

References

Unlocking the Anticancer Potential of Furan-Based Compounds: A Comparative Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer mechanisms of furan-based compounds, supported by experimental data and detailed protocols. Furan-containing molecules are a promising class of therapeutic agents, exhibiting a range of cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization, often through the modulation of key signaling pathways.

This guide synthesizes data from multiple studies to present a clear overview of the cytotoxic efficacy of various furan derivatives, details the experimental procedures used to validate these findings, and visualizes the complex signaling networks involved.

Comparative Cytotoxicity of Furan-Based Compounds

The anticancer potential of furan-based compounds is initially assessed by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric. The table below summarizes the IC50 values of several furan derivatives against various human cancer cell lines.

Compound Class/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast)4.06StaurosporineNot Specified
Furan-based N-phenyl Triazinone (Compound 7)MCF-7 (Breast)2.96StaurosporineNot Specified
Furan-2-carboxamide derivativeVarious4 - 8--
Furan-based chalcone (Compound 7g)A549 (Lung)27.7 (µg/ml)Doxorubicin28.3 (µg/ml)
Furan-based chalcone (Compound 7g)HepG2 (Liver)26.6 (µg/ml)Doxorubicin21.6 (µg/ml)
Benzo[b]furan (Compound 26)A549 (Lung)0.08--
Benzo[b]furan (Compound 36)A549 (Lung)0.06Combretastatin A-41.86
5-(4-chlorophenyl)furan (Compound 7c)Leukemia SR0.09ColchicineNot Specified
5-(4-chlorophenyl)furan (Compound 7e)Leukemia SR0.05ColchicineNot Specified
5-(4-chlorophenyl)furan (Compound 11a)Leukemia SR0.06ColchicineNot Specified

Key Anticancer Mechanisms and Experimental Validation

The anticancer activity of furan-based compounds is attributed to several key mechanisms, which are typically investigated using a suite of in vitro assays.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. Furan derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1]

Experimental Protocols:

  • Annexin V-FITC/PI Staining Assay: This flow cytometry-based assay is used to detect early and late-stage apoptosis.

    • Methodology: Cancer cells are seeded and treated with the furan-based compound for a specified time. The cells are then harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to measure the expression levels of key proteins involved in the apoptotic cascade, such as p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic).

    • Methodology: Following treatment with the furan compound, cells are lysed to extract total protein. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for p53, Bax, and Bcl-2, followed by incubation with a secondary antibody. The protein bands are visualized, and their intensity is quantified. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[1]

Signaling Pathway: Intrinsic Apoptosis

G Furan_Compound Furan-based Compound p53 p53 Furan_Compound->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 | Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion | Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Intrinsic apoptosis pathway induced by furan-based compounds.

Cell Cycle Arrest

Many furan-based compounds exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation. A common finding is the induction of cell cycle arrest at the G2/M phase.[1]

Experimental Protocol:

  • Flow Cytometry with Propidium Iodide (PI) Staining: This method is used to analyze the distribution of cells in different phases of the cell cycle.

    • Methodology: Cancer cells are treated with the furan compound for a defined period. The cells are then harvested, washed, and fixed in cold ethanol. After fixation, the cells are treated with RNase to remove RNA and then stained with a PI solution. The DNA content of the cells is then analyzed by flow cytometry. The relative proportions of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.

Experimental Workflow: Cell Cycle Analysis

G Cell_Culture Cancer Cell Culture Treatment Treat with Furan Compound Cell_Culture->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Staining RNase Treatment & PI Staining Harvest->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing cell cycle arrest.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Some furan derivatives have been identified as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.

Experimental Protocol:

  • In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

    • Methodology: Purified tubulin is incubated with a GTP-containing buffer in a microplate. The furan-based compound is added to the reaction mixture. The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance or fluorescence at a specific wavelength. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls. A decrease in the rate and extent of polymerization in the presence of the furan compound indicates inhibitory activity.

Mechanism: Tubulin Polymerization Inhibition

G Furan_Compound Furan-based Compound Tubulin Tubulin Dimers Furan_Compound->Tubulin Inhibits Polymerization Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G cluster_0 PI3K/Akt Pathway cluster_1 Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Wnt Wnt Frizzled Frizzled Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin | (degradation) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription Furan_Compound Furan-based Compound Furan_Compound->Akt Inhibits Furan_Compound->beta_catenin Promotes Degradation

References

A Comparative Guide to the Synthetic Routes of Substituted 2-Aminofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminofuran scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and serves as a versatile building block in medicinal chemistry. The development of efficient and diverse synthetic routes to access these structures is of significant interest. This guide provides an objective comparison of prominent synthetic methodologies for the preparation of substituted 2-aminofurans, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

Several key strategies have emerged for the synthesis of 2-aminofurans, each with its own set of advantages and limitations. The primary approaches can be broadly categorized as:

  • Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single pot to form the desired product, incorporating a high degree of atom economy and operational simplicity.

  • Classical Cyclization of Nitriles: This traditional and well-established method relies on the intramolecular cyclization of functionalized nitrile precursors.

  • Modern Transition-Metal-Free Methodologies: Recent advancements have led to the development of environmentally benign methods, such as the use of elemental sulfur to promote redox condensation reactions.

  • Cycloaddition Reactions: These methods construct the furan ring through pericyclic reactions, offering a distinct mechanistic pathway.

This guide will focus on a detailed comparison of representative examples from these categories to highlight the differences in substrate scope, reaction conditions, and overall efficiency.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for four distinct and representative synthetic routes to substituted 2-aminofurans.

Synthetic Route Key Reactants Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Key Advantages Limitations
1. Multicomponent Reaction [1][2]Imidazole N-oxide, Arylglyoxal, 3-KetonitrileNoneEtOHReflux1-370-95High atom economy, operational simplicity, mild conditions, gram-scale synthesis, and often avoids column chromatography.[1][2]Substrate scope may be limited by the availability and reactivity of the starting N-oxides.
2. Classical Nitrile Cyclization [1]α-Haloketone, Methylene-active nitrileBase (e.g., K₂CO₃)DMFRT2-1260-85Well-established and reliable method with readily available starting materials.[1]May require stoichiometric amounts of base and can generate salt byproducts, potentially complicating purification.
3. Elemental Sulfur-Promoted Redox Condensation [3][4]Enaminone, Methylene nitrileElemental SulfurToluene120575-92Transition-metal-free, environmentally friendly, and utilizes readily available starting materials with a wide functional group tolerance.[3][4]Requires elevated temperatures and the handling of elemental sulfur.
4. Carbenoid-Mediated [3+2] Cycloaddition [5][6]Copper carbenoid, EnamineCu(I) catalystCH₂Cl₂RT1-270-90Provides access to 2-amino-2,3-dihydrofurans as common intermediates for both 2-aminofurans and 2-unsubstituted furans under mild conditions.[5][6]Requires the preparation of potentially unstable diazo compounds as carbenoid precursors and a metal catalyst.[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Multicomponent Synthesis of 2-Aminofurans

General Procedure: A mixture of the appropriate 2-unsubstituted imidazole N-oxide (1 mmol), arylglyoxal monohydrate (1 mmol), and 3-ketonitrile (1 mmol) in ethanol (5 mL) is stirred at reflux for the time indicated in the data table. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2-aminofuran.[1]

Classical Nitrile Cyclization

General Procedure: To a solution of the methylene-active nitrile (1 mmol) and the α-haloketone (1 mmol) in DMF (10 mL), anhydrous potassium carbonate (1.5 mmol) is added. The mixture is stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the mixture is poured into ice water (50 mL), and the resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Elemental Sulfur-Promoted Synthesis of 2-Aminofurans

General Procedure: A mixture of the enaminone (0.5 mmol), the methylene nitrile (0.6 mmol), and elemental sulfur (0.75 mmol) in toluene (2 mL) is stirred in a sealed tube at 120 °C for 5 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired 2-aminofuran.[4]

Carbenoid-Mediated [3+2] Cycloaddition

General Procedure: To a solution of the enamine (1.2 mmol) and the copper(I) catalyst (e.g., Cu(acac), 5 mol%) in CH₂Cl₂ (5 mL) at room temperature is added a solution of the diazo compound (1.0 mmol) in CH₂Cl₂ (5 mL) dropwise over 30 minutes. The reaction mixture is stirred for an additional 1-2 hours until the diazo compound is completely consumed (monitored by TLC). The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the 2-amino-2,3-dihydrofuran intermediate. Aromatization to the 2-aminofuran can be achieved by subsequent treatment with an appropriate oxidizing agent.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and relationship between the different synthetic strategies for accessing the 2-aminofuran core.

Synthetic_Routes_to_2_Aminofurans cluster_MCR Multicomponent Reactions cluster_Classical Classical Nitrile Cyclization cluster_Sulfur Elemental Sulfur-Promoted cluster_Carbenoid Carbenoid [3+2] Cycloaddition MCR_Start1 Imidazole N-oxide MCR_Product Substituted 2-Aminofuran MCR_Start1->MCR_Product One-pot MCR_Start2 Arylglyoxal MCR_Start2->MCR_Product One-pot MCR_Start3 3-Ketonitrile MCR_Start3->MCR_Product One-pot Classical_Start1 α-Haloketone Classical_Intermediate γ-Ketonitrile Intermediate Classical_Start1->Classical_Intermediate Classical_Start2 Methylene-active nitrile Classical_Start2->Classical_Intermediate Classical_Product Substituted 2-Aminofuran Classical_Intermediate->Classical_Product Base-mediated cyclization Sulfur_Start1 Enaminone Sulfur_Product Substituted 2-Aminofuran Sulfur_Start1->Sulfur_Product S₈, Heat Sulfur_Start2 Methylene nitrile Sulfur_Start2->Sulfur_Product S₈, Heat Carbenoid_Start1 Diazo Compound Carbenoid_Intermediate1 Copper Carbenoid Carbenoid_Start1->Carbenoid_Intermediate1 Cu(I) Carbenoid_Start2 Enamine Carbenoid_Intermediate2 2-Amino-2,3-dihydrofuran Carbenoid_Start2->Carbenoid_Intermediate2 Carbenoid_Intermediate1->Carbenoid_Intermediate2 Carbenoid_Product Substituted 2-Aminofuran Carbenoid_Intermediate2->Carbenoid_Product Oxidation

Caption: Synthetic strategies for 2-aminofuran synthesis.

Conclusion

The synthesis of substituted 2-aminofurans can be achieved through a variety of effective methods.

  • Multicomponent reactions offer a highly efficient, atom-economical, and operationally simple approach, making them ideal for the rapid generation of compound libraries.[1][2]

  • The classical nitrile cyclization remains a robust and reliable method, particularly when starting from readily available α-haloketones.[1]

  • Elemental sulfur-promoted redox condensation represents a significant advancement in green chemistry, providing a transition-metal-free alternative with a broad substrate scope.[3][4]

  • Carbenoid-mediated [3+2] cycloaddition provides a mechanistically distinct route that allows for the isolation of dihydrofuran intermediates, which can be useful for further synthetic elaborations.[5][6]

The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations regarding environmental impact and process efficiency. This comparative guide provides the necessary information to make an informed decision for the synthesis of target 2-aminofuran derivatives.

References

A Comparative Analysis of the Biological Activities of 2-Amino-5-phenyl-3-furonitrile and Other Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the quest for novel molecular frameworks with potent and selective biological activities is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. This guide provides a comparative overview of the biological activities of "2-Amino-5-phenyl-3-furonitrile," a furan derivative, against other prominent heterocyclic scaffolds: pyridine, pyrimidine, thiophene, and pyrrole. The comparison focuses on anticancer, antimicrobial, and anti-inflammatory activities, supported by available experimental data.

While specific biological activity data for this compound is limited in publicly accessible literature, its structural motifs—the 2-aminofuran and cyano groups—are present in molecules exhibiting significant pharmacological effects. This guide, therefore, draws comparisons with structurally related compounds and well-established heterocyclic pharmacophores to provide a valuable resource for researchers in drug discovery and development.

Anticancer Activity: A Battle of Scaffolds

The development of novel anticancer agents is a primary focus of modern drug discovery. Here, we compare the cytotoxic potential of derivatives of our featured heterocyclic scaffolds against various cancer cell lines.

Data Summary: Anticancer Activity (IC50 values in µM)

Heterocyclic ScaffoldCompound/Derivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Furan (related) 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles518A2 (Melanoma)~0.1 - 10--
Pyridine Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast)45--
Pyrimidine 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivativeMCF-7 (Breast)0.013--
Thiophene 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophenePC-3 (Prostate), HeLa (Cervical)Nontoxic--
Pyrrole 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivative----

Antimicrobial Activity: Combating Microbial Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. This section evaluates the efficacy of these heterocyclic compounds against bacterial and fungal strains.

Data Summary: Antimicrobial Activity (MIC values in µg/mL)

Heterocyclic ScaffoldCompound/Derivative ExampleMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Furan (related) 5-Nitrofuran derivativesS. aureus, E. coliVariable--
Pyridine N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acidsM. tuberculosis H37Ra3.13--
Pyrimidine 1,2,4-triazolo[1,5-a]pyrimidine derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa16 - 102 (µM)Ciprofloxacin10 - 90 (µM)
Thiophene -----
Pyrrole 2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile----

Note: Specific MIC values for this compound are not detailed in the available literature. The data for related furan derivatives suggest that this class of compounds holds promise as antimicrobial agents.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a multitude of diseases. Here, we assess the anti-inflammatory potential of these heterocyclic scaffolds, often evaluated through their ability to inhibit key inflammatory mediators.

Data Summary: Anti-inflammatory Activity

Heterocyclic ScaffoldCompound/Derivative ExampleAssayResultReference CompoundResult
Furan -----
Pyridine -----
Pyrimidine 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidinesCarrageenan-induced paw edemaBetter than aspirinAspirin-
Thiophene 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivativesCarrageenan-induced paw edemaInhibition of NO production--
Pyrrole 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivativeCarrageenan-induced paw edemaPotent activityEtoricoxib-

Note: Quantitative IC50 values for anti-inflammatory activity are often assay-dependent. The carrageenan-induced paw edema model is a common in vivo assay to assess anti-inflammatory potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in the evaluation of the biological activities discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, including this compound and derivatives of the other heterocyclic scaffolds, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for a further 48 to 72 hours.

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Agar Dilution Method

The agar dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the test compound. This is achieved by adding specific volumes of a stock solution of the compound to molten agar before it solidifies. A control plate with no compound is also prepared.

  • Inoculum Preparation: The microbial strains to be tested are cultured overnight and then diluted to a standardized concentration (e.g., 10^4 Colony Forming Units - CFU - per spot).

  • Inoculation: A small, fixed volume of the prepared microbial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism on the agar plate.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[6][7][8]

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a predetermined dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these heterocyclic compounds exert their biological effects is crucial for rational drug design.

Anticancer Mechanisms

Many heterocyclic anticancer agents function by interfering with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

  • Pyridine and Pyrrole Derivatives: These scaffolds are often found in inhibitors of various protein kinases, such as Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) and downstream signaling molecules like those in the MAPK and PI3K/Akt pathways.[9][10] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

anticancer_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth Factor->RTK PI3K/Akt Pathway PI3K/Akt Pathway RTK->PI3K/Akt Pathway MAPK Pathway MAPK Pathway RTK->MAPK Pathway Cell Proliferation\n& Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation\n& Survival Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibition MAPK Pathway->Cell Proliferation\n& Survival Pyridine/Pyrrole\nDerivatives Pyridine/Pyrrole Derivatives Pyridine/Pyrrole\nDerivatives->RTK Inhibition

Caption: Simplified anticancer signaling pathway targeted by pyridine and pyrrole derivatives.

Antimicrobial Mechanisms

The antimicrobial action of heterocyclic compounds often involves the inhibition of essential microbial enzymes or processes.

  • Pyrimidine Derivatives: Some pyrimidine-based antimicrobials have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[11] This inhibition leads to bacterial cell death.

antimicrobial_workflow Bacterial DNA Bacterial DNA DNA Gyrase DNA Gyrase Bacterial DNA->DNA Gyrase Supercoiling DNA Replication\n& Repair DNA Replication & Repair DNA Gyrase->DNA Replication\n& Repair Bacterial Cell\nDivision Bacterial Cell Division DNA Replication\n& Repair->Bacterial Cell\nDivision Pyrimidine\nDerivatives Pyrimidine Derivatives Pyrimidine\nDerivatives->DNA Gyrase Inhibition

Caption: Mechanism of action for some antimicrobial pyrimidine derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of many drugs are mediated by the inhibition of enzymes involved in the inflammatory cascade.

  • Thiophene Derivatives: A significant mechanism of action for many anti-inflammatory thiophene-containing drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes LOX Enzymes LOX Enzymes Arachidonic Acid->LOX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene\nDerivatives Thiophene Derivatives Thiophene\nDerivatives->COX Enzymes Inhibition Thiophene\nDerivatives->LOX Enzymes Inhibition

Caption: Anti-inflammatory mechanism of thiophene derivatives via COX/LOX inhibition.

Conclusion

References

Comparative Docking Studies of 2-Amino-5-phenyl-3-furonitrile Derivatives: A Guide for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies and potential applications of molecular docking studies involving derivatives of the "2-Amino-5-phenyl-3-furonitrile" scaffold. While direct comparative docking studies on a series of these specific derivatives against multiple protein targets are not extensively available in the public domain, this document outlines a comprehensive framework based on established protocols for analogous heterocyclic compounds. By presenting data from related studies, this guide aims to equip researchers with the necessary information to design and interpret their own in silico experiments targeting proteins of therapeutic interest.

Introduction to this compound Derivatives

The 2-amino-3-cyanofuran scaffold is a privileged structure in medicinal chemistry, known to be a versatile precursor for the synthesis of various biologically active heterocyclic compounds. The presence of the amino and cyano groups allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. Derivatives of the core "this compound" structure are being explored for a range of activities, including their potential as anticancer agents through the inhibition of key signaling proteins. Molecular docking serves as a crucial computational tool to predict the binding affinity and interaction patterns of these derivatives with their putative biological targets, thereby guiding the selection and optimization of lead compounds.

Comparative Docking Performance (Hypothetical Data Based on Analogous Compounds)

To illustrate how docking results for "this compound" derivatives could be presented, the following tables summarize hypothetical binding energy data against common cancer-related protein targets. This data is modeled on findings from studies on structurally related inhibitors.

Table 1: Comparative Binding Energies (kcal/mol) of Hypothetical this compound Derivatives against Various Kinase Targets.

DerivativeEGFR (PDB: 1M17)Src Kinase (PDB: 2H8H)CDK2 (PDB: 1HCK)
Parent Scaffold -7.2-6.8-6.5
Derivative A (R1 = 4-chlorophenyl) -8.5-7.9-7.1
Derivative B (R1 = 3,4-dimethoxyphenyl) -9.1-8.3-7.8
Derivative C (R1 = 4-pyridyl) -7.8-7.2-6.9
Reference Inhibitor (e.g., Erlotinib) -9.8--
Reference Inhibitor (e.g., Dasatinib) --9.5-
Reference Inhibitor (e.g., Roscovitine) ---8.9

Table 2: Key Interaction Residues for Derivative B with Target Proteins (Hypothetical).

Target ProteinKey Interacting ResiduesType of Interaction
EGFR Met793, Leu718, Gly796Hydrogen Bond, Hydrophobic
Src Kinase Thr338, Met341, Leu273Hydrogen Bond, Hydrophobic
CDK2 Leu83, Lys33, Asp145Hydrogen Bond, Ionic Interaction

Experimental Protocols for Molecular Docking

A typical molecular docking workflow was conceptualized based on common practices in computational drug design.[1]

Protein and Ligand Preparation
  • Protein Structure Retrieval : The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).

  • Protein Preparation : The protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

  • Ligand Preparation : The 3D structures of the "this compound" derivatives are built using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and then optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

Molecular Docking Simulation
  • Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Execution : Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The program systematically samples different conformations and orientations of the ligand within the defined active site.

  • Scoring and Analysis : The binding affinity of each ligand pose is estimated using a scoring function, which typically calculates the binding energy in kcal/mol. The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.

Visualizations

General Experimental Workflow for Docking Studies

G General Workflow for Molecular Docking Studies cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Ligand Structures (2D to 3D) PrepLig Prepare Ligands (Energy Minimization) Ligands->PrepLig Grid Define Binding Site (Grid Generation) PrepProt->Grid Dock Run Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Score Score & Rank Poses (Binding Energy) Dock->Score Analyze Analyze Interactions (Hydrogen Bonds, etc.) Score->Analyze Select Select Lead Candidates Analyze->Select

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be targeted by "this compound" derivatives, based on their potential as kinase inhibitors.

G Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Src Src Kinase Receptor->Src Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Amino-5-phenyl- 3-furonitrile Derivative Inhibitor->Receptor Inhibition Inhibitor->Src Inhibition

Caption: A diagram showing the potential inhibition of a growth factor signaling pathway.

Conclusion

Molecular docking is an invaluable tool for the rational design of novel inhibitors based on the "this compound" scaffold. By predicting the binding modes and affinities of derivatives against various protein targets, researchers can prioritize the synthesis and biological evaluation of the most promising candidates. The methodologies and comparative data frameworks presented in this guide, although based on analogous systems, provide a robust starting point for initiating such in silico drug discovery efforts. Future experimental validation is essential to confirm the computational predictions and to fully elucidate the therapeutic potential of this promising class of compounds.

References

Reproducibility of Biological Assays for 2-Amino-5-phenyl-3-furonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological assays involving the compound "2-Amino-5-phenyl-3-furonitrile." While specific quantitative data on the reproducibility of assays for this particular compound is limited in publicly available literature, this document outlines the known biological context of its activity and compares the relevant assay methodologies with alternative approaches for the same biological target.

Introduction to this compound and its Biological Target

This compound has been identified as a ligand for the ubiquitin-conjugating enzyme E2 T (UBE2T). Its interaction with UBE2T was characterized using a Nuclear Magnetic Resonance (NMR)-based screening assay, which detected binding through chemical shift perturbations. UBE2T is a key enzyme in the Fanconi anemia pathway, a crucial DNA repair mechanism. Deficiencies in this pathway can lead to bone marrow failure and a predisposition to cancer. The inhibition of UBE2T is therefore a potential therapeutic strategy for certain cancers.

Comparison of Biological Assays for UBE2T Ligand Screening

Several methods can be employed to screen for and characterize ligands that bind to UBE2T. The following table summarizes the key features of the NMR-based assay used for this compound and compares it with alternative screening technologies.

Assay Type Principle Throughput Information Obtained Typical Reproducibility Reference Compound(s) & Performance
Nuclear Magnetic Resonance (NMR) Chemical Shift Perturbation (CSP) Monitors changes in the chemical shifts of protein nuclei upon ligand binding to identify interaction sites.Low to MediumBinding confirmation, binding site mapping, structural information.Generally high, but can be affected by sample preparation and experimental parameters. Specific data for this compound is not available.This compound : Confirmed binder to UBE2T. Quantitative affinity data (e.g., Kd) is not publicly available.
Homogeneous Time-Resolved Fluorescence (HTRF) A proximity-based assay that measures the FRET signal between a donor and acceptor fluorophore on interacting molecules.HighBinding affinity (IC50), enzyme inhibition.High, with well-established protocols and reagents.ETC-6152 : IC50 of 0.22 µM. UBE2T/FANCL inhibitor UC2 : IC50 of 14.8 µM.[1]
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) Measures the change in the melting temperature of a protein upon ligand binding, indicating stabilization.HighBinding confirmation, relative affinity.Good, sensitive to buffer conditions and protein quality.Not explicitly reported for UBE2T inhibitors, but a common method for fragment screening.
Fragment-Based Screening by ¹⁹F-NMR Screens for the binding of small, fluorine-containing fragments to a protein target.MediumIdentification of low-affinity binders and novel binding pockets.High, provides good sensitivity for weak interactions.ETC-0097 & ETC-6705 : Identified as binders to UBE2T, leading to the development of inhibitors with IC50 values up to 288.2 µM.[2]

Experimental Protocols

Detailed experimental protocols for the specific NMR screening of this compound with UBE2T are not publicly available. However, below are generalized protocols for the alternative high-throughput screening assays that can be adapted for UBE2T.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for UBE2T Inhibition

This protocol is a general guideline for an in vitro ubiquitination assay to screen for inhibitors of the UBE2T/FANCL complex.

Materials:

  • Recombinant human UBE1 (E1 enzyme)

  • Recombinant human UBE2T (E2 enzyme)

  • Recombinant human FANCL (RING domain, E3 ligase)

  • Europium-labeled Ubiquitin (Eu-Ub)

  • XL665-labeled antibody against a tag on the substrate (e.g., anti-GST)

  • Substrate for ubiquitination (e.g., GST-tagged protein)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA)

  • Test compounds (including this compound and alternatives)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, Eu-Ub, XL665-labeled antibody, substrate, UBE2T, and FANCL.

  • Dispense the reaction mixture into the wells of the 384-well plate.

  • Add test compounds at various concentrations to the wells.

  • Initiate the ubiquitination reaction by adding a solution of UBE1 and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Calculate the HTRF ratio and determine the IC50 values for the test compounds.

Thermal Shift Assay (DSF) for UBE2T Ligand Binding

This protocol provides a general method for identifying compounds that bind to and stabilize UBE2T.

Materials:

  • Purified recombinant human UBE2T

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Test compounds

  • qPCR plate and instrument with a thermal ramping capability

Procedure:

  • Prepare a master mix of UBE2T in assay buffer at a final concentration of 2 µM.

  • Add SYPRO Orange dye to the master mix to a final concentration of 5x.

  • Dispense the protein-dye mixture into the wells of a qPCR plate.

  • Add test compounds to the wells at a final concentration of, for example, 20 µM.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • Determine the melting temperature (Tm) for the protein in the presence of each compound by fitting the data to a Boltzmann equation. An increase in Tm compared to the DMSO control indicates ligand binding and stabilization.

Visualizations

UBE2T in the Fanconi Anemia Pathway

G DNA_damage DNA Interstrand Crosslinks FA_Core_Complex Fanconi Anemia Core Complex (E3 Ligase) DNA_damage->FA_Core_Complex activates UBE2T UBE2T (E2) FA_Core_Complex->UBE2T recruits UBE1 UBE1 (E1) UBE1->UBE2T activates (Ub transfer) FANCD2_FANCI FANCD2-FANCI Complex UBE2T->FANCD2_FANCI monoubiquitinates Ub_FANCD2_FANCI Monoubiquitinated FANCD2-FANCI FANCD2_FANCI->Ub_FANCD2_FANCI DNA_Repair DNA Repair Ub_FANCD2_FANCI->DNA_Repair initiates Inhibitor This compound (and other inhibitors) Inhibitor->UBE2T inhibits

Caption: Role of UBE2T in the Fanconi Anemia DNA repair pathway and the point of inhibition.

Experimental Workflow for UBE2T Inhibitor Screening

G cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_characterization Lead Characterization Compound_Library Compound Library (including this compound) HTS_Assay High-Throughput Screening (e.g., HTRF, DSF) Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response NMR_Screening NMR Chemical Shift Perturbation Primary_Hits->NMR_Screening Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Binding_Confirmation Binding Confirmation & Site Mapping NMR_Screening->Binding_Confirmation Binding_Confirmation->Lead_Compounds Cell_Based_Assays Cell-Based Assays (e.g., DNA damage response) Lead_Compounds->Cell_Based_Assays

Caption: General workflow for the discovery and characterization of UBE2T inhibitors.

Conclusion

This compound has been validated as a binder to the therapeutically relevant target UBE2T through NMR-based screening. While this provides a valuable starting point, a comprehensive understanding of its potency and the reproducibility of its biological assays requires further quantitative characterization. High-throughput methods such as HTRF and DSF offer robust and reproducible platforms for determining the inhibitory activity and binding affinity of this compound and its analogs. A direct comparison with other known UBE2T inhibitors, for which quantitative data is available, would be essential for prioritizing this chemical scaffold in drug discovery efforts. Future studies should focus on obtaining quantitative binding data (Kd or IC50 values) for this compound to enable a direct and meaningful comparison with alternative compounds.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-Amino-5-phenyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis of synthetic routes to 2-Amino-5-phenyl-3-furonitrile, a valuable heterocyclic building block, is presented, offering researchers critical data for methodological selection. This guide compares a novel one-pot cascade reaction with a traditional multi-step approach, providing comprehensive experimental protocols and performance metrics.

The synthesis of functionalized heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, 2-aminofuran-3-carbonitriles serve as important scaffolds. This guide provides a comparative benchmark of two distinct synthetic strategies for the preparation of this compound, a compound of interest for its potential applications in the development of novel therapeutics. The methodologies evaluated are a modern cascade reaction and a classical approach, providing a clear performance contrast for researchers in the field.

Methodology Comparison

Two primary synthetic routes for the preparation of this compound have been identified and evaluated:

  • Method 1: Cascade Stetter-γ-Ketonitrile Cyclization. This contemporary one-pot approach utilizes an N-heterocyclic carbene (NHC) to catalyze the reaction between an aromatic aldehyde and an acylidenemalononitrile. This method is characterized by its efficiency and mild reaction conditions.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two synthetic methods. Data for Method 1 is derived from established literature, while the data for Method 2 is based on general principles of similar reactions due to the lack of a detailed published protocol.

ParameterMethod 1: Cascade Stetter-γ-Ketonitrile CyclizationMethod 2: Reaction of 2,4,6-Trichloropyrimidine
Starting Materials Benzaldehyde, 2-(Phenylmethylene)malononitrile2,4,6-Trichloropyrimidine, Phenylacetonitrile
Catalyst/Reagents N-Heterocyclic Carbene (e.g., Thiazolium salt), t-BuOKSodium Hydroxide
Solvent EthanolWater
Reaction Time 0.5 - 2 hoursNot specified in detail
Temperature Room TemperatureNot specified in detail
Yield Moderate to High (literature)Reported as "high" (supplier info)
Atom Economy High (Cascade Reaction)Potentially lower due to side products
Procedural Complexity One-pot, simple work-upLikely requires purification from salts

Experimental Protocols

Method 1: Cascade Stetter-γ-Ketonitrile Cyclization (Adapted from Hu and Ma, Synlett 2011)

This procedure is adapted from the general method for the synthesis of 4,5-disubstituted 2-aminofuran-3-carbonitriles.

Materials:

  • Benzaldehyde

  • 2-(Phenylmethylene)malononitrile

  • Thiazolium salt (as NHC precatalyst)

  • Potassium tert-butoxide (t-BuOK)

  • Ethanol (anhydrous)

  • Silica Gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • A flame-dried round-bottom flask is charged with the thiazolium salt (0.5 mmol), benzaldehyde (1.0 mmol), and 2-(phenylmethylene)malononitrile (1.0 mmol) in ethanol (5 mL) under a nitrogen atmosphere.

  • Potassium tert-butoxide (1.0 mmol) is added to the solution.

  • The resulting mixture is stirred at room temperature for 0.5-2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (typically in a 6:1 ratio) to yield the pure this compound.

Method 2: Reaction of 2,4,6-Trichloropyrimidine with Phenylacetonitrile

Note: A detailed, peer-reviewed experimental protocol for this specific transformation is not available. The following is a generalized procedure based on the information from a chemical supplier[1].

Materials:

  • 2,4,6-Trichloropyrimidine

  • Phenylacetonitrile

  • Sodium Hydroxide

  • Water

Hypothesized Procedure:

  • 2,4,6-Trichloropyrimidine and phenylacetonitrile are reacted in an aqueous solution of sodium hydroxide.

  • The reaction is likely stirred at a controlled temperature for a specific duration.

  • Upon completion, the product would be isolated through extraction and purified, likely by recrystallization or chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methods.

cluster_0 Method 1: Cascade Stetter-γ-Ketonitrile Cyclization benzaldehyde Benzaldehyde reaction1 One-pot Reaction (Room Temperature) benzaldehyde->reaction1 acylidenemalononitrile 2-(Phenylmethylene)malononitrile acylidenemalononitrile->reaction1 nhc NHC Precatalyst (Thiazolium Salt) nhc->reaction1 base t-BuOK base->reaction1 solvent1 Ethanol solvent1->reaction1 product1 This compound purification1 Column Chromatography reaction1->purification1 Concentration purification1->product1

Caption: Workflow for the synthesis of this compound via Method 1.

cluster_1 Method 2: Reaction of 2,4,6-Trichloropyrimidine trichloropyrimidine 2,4,6-Trichloropyrimidine reaction2 Reaction (Conditions not specified) trichloropyrimidine->reaction2 phenylacetonitrile Phenylacetonitrile phenylacetonitrile->reaction2 base2 Sodium Hydroxide base2->reaction2 solvent2 Water solvent2->reaction2 product2 This compound purification2 Purification reaction2->purification2 Work-up purification2->product2

Caption: Hypothesized workflow for the synthesis of this compound via Method 2.

Conclusion

The Cascade Stetter-γ-Ketonitrile Cyclization (Method 1) presents a well-documented, efficient, and mild route for the synthesis of this compound. Its one-pot nature and high atom economy make it an attractive option for modern synthetic laboratories. While the reaction of 2,4,6-trichloropyrimidine (Method 2) is noted as a potential route, the lack of detailed, peer-reviewed experimental protocols makes a direct and rigorous comparison challenging. Researchers are encouraged to consider the well-established and reproducible nature of the cascade reaction for their synthetic needs. Further investigation into the pyrimidine-based route is warranted to fully elucidate its potential and efficiency.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Amino-5-phenyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of chemical reagents like 2-Amino-5-phenyl-3-furonitrile are critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Chemical Safety Profile:

This compound is a solid organic compound with the following hazard classifications:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The precautionary statement P501 explicitly mandates that this substance and its container must be disposed of at an approved waste disposal plant[1].

Quantitative Data for Disposal:

Currently, there is no publicly available quantitative data specifying concentration limits for various disposal methods of this compound. Disposal procedures should focus on complete containment and transfer to a licensed hazardous waste facility.

ParameterValueSource
Recommended Disposal MethodIncineration or landfill at a licensed facilityGeneral Best Practices
Effluent Concentration LimitsNot EstablishedN/A
Reportable Quantity (RQ)Not EstablishedN/A

Experimental Protocols for Safe Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

Before handling the chemical, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves are mandatory. While nitrile gloves are common in laboratories, they may offer poor resistance to aromatic hydrocarbons[2][3]. It is advisable to use a glove rated for this class of compounds or double-glove.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable labware (e.g., weighing boats, pipette tips).

    • Place the solid waste in a clearly labeled, sealable, and chemically compatible waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant).

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a dedicated, labeled, and sealed hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

3. Decontamination of Laboratory Equipment:

Proper decontamination of non-disposable equipment is crucial to prevent cross-contamination and accidental exposure.[4][5][6][7][8]

  • Initial Cleaning:

    • Carefully remove any gross contamination from the equipment by scraping or wiping with a disposable cloth dampened with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. Dispose of the cloth as solid hazardous waste.

    • Wash the equipment with a laboratory-grade detergent and warm water.[4] Use a brush to clean all surfaces thoroughly.

  • Rinsing:

    • Rinse the equipment multiple times with deionized water.

  • Final Rinse:

    • Perform a final rinse with a solvent in which this compound is soluble (e.g., acetone or ethanol) to remove any remaining traces. Collect this rinseate as hazardous liquid waste.

  • Drying:

    • Allow the equipment to air dry completely in a well-ventilated area or a fume hood before reuse or storage.

4. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collection: Place the spilled material and all contaminated absorbent materials into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area using the procedures outlined for equipment decontamination.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling this compound waste_generated Waste Generated start->waste_generated spill Spill Occurs start->spill waste_type Determine Waste Type waste_generated->waste_type spill->waste_type Contain & Absorb solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents, solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Seal in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Solvent Waste Bottle liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal_facility Transfer to Approved Hazardous Waste Facility storage->disposal_facility

Caption: Decision tree for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Amino-5-phenyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-5-phenyl-3-furonitrile (CAS No. 14742-32-6). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize risk.

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesConforming to EN166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant glovesInspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or irritation is experienced.
Body Protection Fire/flame resistant and impervious clothingTo be worn when handling the substance.

Safe Handling and Storage Protocol

Proper handling and storage procedures are vital to prevent accidental exposure and maintain the chemical's stability.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Decontamination: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the designated handling area.

  • Material Handling: As this is a solid, avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition.

  • Spill Procedures: In case of a spill, avoid dust formation. Do not breathe vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.

Storage Plan:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram illustrates the step-by-step procedure for the safe handling of this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Prepare Work Area and Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Equipment and Work Area handle2->clean1 Experiment Complete clean2 Dispose of Waste in Accordance with Regulations clean1->clean2 clean3 Remove and Dispose of PPE Properly clean2->clean3 end End clean3->end End of Procedure

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the contents and container to an approved waste disposal plant. Adhere to all local, state, and federal regulations.

  • Contaminated Packaging: Treat contaminated packaging as you would the chemical itself.

  • Disposal Method: Do not allow the product to enter drains. Disposal must be in accordance with official regulations.

By strictly following these guidelines, researchers and scientists can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.